1-Methyl-3,4-dihydroisoquinoline
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZLDIIDMFCOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946947 | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2412-58-0 | |
| Record name | 2412-58-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-3,4-dihydroisoquinoline: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various biologically active molecules, particularly tetrahydroisoquinolines (THIQs), it serves as a scaffold for compounds with potential therapeutic applications, including antidepressant and spasmolytic activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis via the Bischler-Napieralski reaction are presented, along with an exploration of its known biological activities and proposed mechanisms of action. This document aims to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the dihydroisoquinoline framework.
Chemical Structure and Identification
This compound is an aromatic heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydropyridine ring, with a methyl group substituted at the 1-position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 1MeDIQ, 3,4-Dihydro-1-methylisoquinoline[1][2] |
| CAS Number | 2412-58-0[2] |
| Molecular Formula | C₁₀H₁₁N[1][2] |
| SMILES | CC1=NCCC2=CC=CC=C12[1] |
| InChI | InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3[1] |
Physicochemical Properties
This compound is typically a yellow oil at room temperature. Its hydrochloride salt is a solid.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Yellow oil | [3] |
| Boiling Point | Not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Soluble in organic solvents like chloroform (CDCl₃) | [3] |
Table 3: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN | [4] |
| Molecular Weight | 181.66 g/mol | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 4: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.39 – 7.28 (m, 3H, Ar-H), 7.17 (d, J = 7.2 Hz, 1H, Ar-H), 3.79 – 3.68 (m, 2H, N-CH₂), 2.83 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.43 (s, 3H, CH₃) | [3] |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 160.8, 135.1, 134.7, 132.8, 128.3, 126.5, 125.3, 47.4, 21.7, 18.4 | [3] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns are characteristic of the dihydroisoquinoline core. | [1] |
Synthesis
The most common and effective method for the synthesis of this compound is the Bischler-Napieralski reaction.[5][6][7] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.
Experimental Protocol: Bischler-Napieralski Synthesis
This protocol is adapted from established procedures for the synthesis of substituted 3,4-dihydroisoquinolines.
Objective: To synthesize this compound from N-(2-phenylethyl)acetamide.
Materials and Reagents:
-
N-(2-phenylethyl)acetamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene (dry)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve N-(2-phenylethyl)acetamide in dry toluene.
-
Addition of Cyclizing Agent: Slowly add phosphorus oxychloride (or PPA) to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Synthesis Workflow Diagram
Caption: Workflow for the Bischler-Napieralski synthesis of this compound.
Biological Activities and Mechanisms of Action
While this compound itself is primarily a synthetic intermediate, its reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), and other dihydroisoquinoline analogs have shown notable biological activities.
Antidepressant-like Activity
The tetrahydro-analogs of this compound have demonstrated antidepressant-like effects in animal models. The proposed mechanism of action involves the modulation of monoaminergic systems. These compounds are believed to act as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine and serotonin.[8][9][10][11]
Caption: Proposed mechanism of antidepressant action of THIQ analogs.
Spasmolytic Activity
Certain 1,3-disubstituted 3,4-dihydroisoquinoline derivatives have exhibited spasmolytic (antispasmodic) activity. This effect is thought to be myotropic, meaning it acts directly on the smooth muscle cells. The proposed mechanism involves the modulation of intracellular calcium ion (Ca²⁺) concentrations, which are crucial for muscle contraction.[12] By potentially blocking calcium channels or interfering with calcium release from intracellular stores, these compounds can induce smooth muscle relaxation.
Caption: Proposed mechanism of spasmolytic action of dihydroisoquinoline derivatives.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Bischler-Napieralski reaction and its role as a precursor to biologically active tetrahydroisoquinolines underscore its importance. The antidepressant and spasmolytic activities observed in its derivatives highlight the therapeutic potential of the dihydroisoquinoline scaffold. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to facilitate the development of novel and effective therapeutic agents. This guide provides a foundational repository of technical information to support such endeavors.
References
- 1. This compound | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound — CF Plus Chemicals [cfplus.cz]
- 3. rsc.org [rsc.org]
- 4. This compound Hydrochloride | C10H12ClN | CID 2724663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 12. journals.physiology.org [journals.physiology.org]
The Neuroprotective Potential of 1-Methyl-3,4-dihydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) and its derivatives have emerged as a promising class of compounds with significant neuroprotective potential. This technical guide provides an in-depth overview of the current state of research, focusing on the quantitative analysis of their neuroprotective effects, the detailed experimental protocols used for their evaluation, and the complex signaling pathways through which they exert their therapeutic action. The multifaceted mechanism of these compounds, encompassing monoamine oxidase (MAO) inhibition, N-methyl-D-aspartate (NMDA) receptor antagonism, and the modulation of antioxidant pathways, positions them as compelling candidates for the development of novel treatments for a range of neurodegenerative disorders.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is oxidative stress and excitotoxicity, leading to neuronal cell death. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine found in the brain, has demonstrated neuroprotective properties.[1] This has spurred investigations into its derivatives, particularly 1-methyl-3,4-dihydroisoquinolines, to identify compounds with enhanced efficacy and favorable pharmacological profiles. This guide synthesizes the available data on these derivatives, offering a comprehensive resource for researchers in the field.
Quantitative Data on Neuroprotective Activity
The neuroprotective efficacy of this compound derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies, providing a comparative overview of their potency and effectiveness.
Table 1: In Vitro Neuroprotective and Neurotoxic Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and Its Derivatives in SH-SY5Y Cells
| Compound | Substitution | Neurotoxicity (LD50, µM) | Neuroprotective Effect (against salsolinol-induced toxicity) |
| 1-MeTIQ | Unsubstituted | 1900 | Moderate |
| Derivative 1 | 5-OH | > 3000 | - |
| Derivative 2 | 7-OH | > 3000 | - |
| Derivative 3 | 8-OH | > 3000 | - |
| Derivative 4 | 5-OCH3 | 900 | - |
| Derivative 5 | 7-OCH3 | 1100 | - |
| Derivative 6 | 6,7-di-OH | > 3000 | More potent than 1-MeTIQ |
| Derivative 7 | 5,8-di-OH | > 3000 | Potent |
| Derivative 8 | 6,7-di-OCH3 | 1200 | - |
Data extracted from a study on the neuroprotective or neurotoxic activity of 1-MeTIQ and related compounds, which found that hydroxyl substitution generally decreased toxicity and increased neuroprotective efficacy.[2]
Table 2: In Vivo Neuroprotective Effects of N-Functionalized 1-MeTIQ Derivatives in an MPTP-Induced Parkinsonism Mouse Model
| Compound | Treatment | Striatal Dopamine Content (% of Control) | Nigral Tyrosine Hydroxylase-Positive Cells (% of Control) |
| Control | Vehicle | 100% | 100% |
| MPTP | MPTP | Significantly Reduced | Significantly Reduced |
| 1-MeTIQ | MPTP + 1-MeTIQ | No significant prevention of DA reduction | No significant prevention of TH+ cell loss |
| 1-Me-N-propyl-TIQ | MPTP + Derivative | No significant prevention of DA reduction | No significant prevention of TH+ cell loss |
| 1-Me-N-propenyl-TIQ | MPTP + Derivative | - | - |
| 1-Me-N-propargyl-TIQ | MPTP + Derivative | Significantly higher than MPTP group | Significantly higher than MPTP group |
| 1-Me-N-butynyl-TIQ | MPTP + Derivative | - | - |
Data from a study on the preventative effects of N-functionalized 1-MeTIQ derivatives, highlighting the enhanced neuroprotective effect of the N-propargyl group.[3][4]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound derivatives are not attributed to a single mechanism but rather to a synergistic interplay of multiple signaling pathways.
Monoamine Oxidase (MAO) Inhibition
1-MeTIQ and its analogs are known to be reversible inhibitors of both MAO-A and MAO-B.[5] By inhibiting these enzymes, they prevent the breakdown of monoamine neurotransmitters like dopamine. This not only increases synaptic dopamine levels but also reduces the production of reactive oxygen species (ROS) and other neurotoxic byproducts of dopamine metabolism, such as hydrogen peroxide and aldehydes.[6][7]
MAO Inhibition Pathway
NMDA Receptor Antagonism
Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, a primary trigger of excitotoxicity and neuronal cell death.[8] 1-MeTIQ has been shown to act as an uncompetitive NMDA receptor antagonist, thereby blocking this pathological Ca2+ overload and protecting neurons from glutamate-induced damage.[9]
NMDA Receptor Antagonism Pathway
Antioxidant and Nrf2 Pathway Activation
Beyond direct free radical scavenging, this compound derivatives may also exert neuroprotective effects by activating endogenous antioxidant defense mechanisms. A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[10]
Nrf2 Antioxidant Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the neuroprotective effects of the derivatives against a neurotoxin in a neuronal cell line, such as SH-SY5Y.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivative for 2 hours.
-
Introduce the neurotoxin (e.g., 100 µM of salsolinol or another relevant toxin) to the wells and co-incubate for an additional 24 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
In Vivo MPTP-Induced Parkinsonism Model
This model is used to evaluate the neuroprotective effects of the derivatives in a mouse model of Parkinson's disease.
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Administer the this compound derivative (e.g., 20 mg/kg, intraperitoneally) 30 minutes before the first MPTP injection and then once daily for the duration of the experiment.
-
Induce parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
-
Behavioral Testing (Rotarod Test):
-
Train the mice on an accelerating rotarod for three consecutive days before MPTP administration.
-
Test the motor coordination of the mice on the rotarod at specified time points after MPTP treatment (e.g., 1, 3, and 7 days). Record the latency to fall.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., day 7), euthanize the mice and dissect the striatum and substantia nigra.
-
HPLC Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat neuronal cells in a 96-well black-walled plate as described in the cell viability assay.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Express the ROS levels as a percentage of the fluorescence in control cells.
General Experimental Workflow
Conclusion
This compound derivatives represent a promising avenue for the development of neuroprotective therapeutics. Their ability to simultaneously target multiple key pathways involved in neurodegeneration—MAO-induced oxidative stress, NMDA receptor-mediated excitotoxicity, and the endogenous antioxidant response—makes them particularly attractive candidates. The data presented in this guide highlight the potential for structural modifications, such as hydroxylation and N-propargylation, to enhance their neuroprotective efficacy. Further research, including more extensive structure-activity relationship studies and elucidation of the downstream signaling cascades, is warranted to fully realize the therapeutic potential of this versatile class of compounds. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural antioxidants for neuroinflammatory disorders and possible involvement of Nrf2 pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of 1-Methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) within the central nervous system (CNS). Given the prevalence of research on its reduced form, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), this document will focus on the activities of 1MeTIQ, supported by evidence of the metabolic relationship between these two compounds. The guide will delve into the molecular targets, signaling pathways, and neurochemical effects of this endogenous compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development purposes.
Introduction to this compound and its Tetrahydro- form
This compound (1-MeDIQ) is a member of the dihydroisoquinoline class of compounds. While direct research on 1-MeDIQ is limited, extensive studies have been conducted on its reduced, and likely biologically active, form, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ is an endogenous amine found in the mammalian brain, including in humans, monkeys, and rodents. It has garnered significant interest for its neuroprotective, antidepressant, and anti-addictive properties.
Evidence suggests that 1-MeDIQ can be considered a metabolic precursor or a related metabolite of 1MeTIQ. The Bischler-Napieralski reaction, a common method for synthesizing dihydroisoquinolines, is often followed by a reduction step to yield the corresponding tetrahydroisoquinoline. Furthermore, this compound has been identified as a metabolite of 1MeTIQ, suggesting a potential in vivo equilibrium between the two compounds[1]. Therefore, understanding the mechanism of action of 1MeTIQ is crucial for elucidating the potential neuropharmacological effects of 1-MeDIQ.
Core Mechanisms of Action in the Central Nervous System
1MeTIQ exhibits a multifaceted mechanism of action, engaging with several key neurotransmitter systems and cellular processes. Its neuroprotective and neuromodulatory effects are primarily attributed to its influence on monoaminergic and glutamatergic pathways, as well as its ability to mitigate oxidative stress.
Monoamine Oxidase (MAO) Inhibition
A primary and well-documented mechanism of 1MeTIQ is its reversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[2][3][4]. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, 1MeTIQ increases the synaptic availability of these neurotransmitters, which is believed to underpin its antidepressant-like effects[2][5]. The S-enantiomer of 1MeTIQ appears to be a more potent inhibitor of MAO-dependent dopamine oxidation than the R-enantiomer[6].
Modulation of Monoaminergic Systems
Beyond MAO inhibition, 1MeTIQ directly influences the dynamics of dopaminergic, serotonergic, and noradrenergic systems.
-
Dopaminergic System: In vivo microdialysis studies have demonstrated that 1MeTIQ significantly increases the extracellular concentration of dopamine in the rat striatum[6]. It also elevates the levels of the extraneuronal dopamine metabolite 3-methoxytyramine (3-MT), indicating an increase in dopamine release[6]. This modulation of the dopaminergic system is a key aspect of its potential therapeutic effects in conditions like Parkinson's disease.
-
Serotonergic and Noradrenergic Systems: 1MeTIQ has been shown to restore depleted serotonin levels in various brain regions in animal models of neuropathic pain[7]. Its antidepressant-like activity is also linked to the activation of the noradrenergic system[2]. The antihyperalgesic and antiallodynic effects of 1MeTIQ are at least partially mediated through interactions with serotonergic and noradrenergic pathways[7].
NMDA Receptor Antagonism and Neuroprotection
1MeTIQ acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission[8]. This action is believed to be a cornerstone of its neuroprotective properties. By blocking the NMDA receptor, 1MeTIQ can prevent excitotoxicity, a process implicated in various neurodegenerative diseases. It has been shown to inhibit [3H]MK-801 binding to the NMDA receptor, confirming its interaction with this site[8]. This antagonistic effect, combined with its free-radical scavenging properties, contributes to its ability to protect neurons from toxins like rotenone and MPTP[4].
Free Radical Scavenging
1MeTIQ possesses intrinsic antioxidant properties, enabling it to scavenge free radicals[4]. This activity helps to reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders. The inhibition of MAO by 1MeTIQ also contributes to a reduction in the production of reactive oxygen species that are generated during the metabolism of monoamines[2].
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data for the interaction of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives with key CNS targets. It is important to note that specific IC50 and Ki values for 1MeTIQ are not consistently reported across the literature. The data presented here is based on available information for closely related tetrahydroisoquinoline analogs to provide a comparative context.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Enzyme | IC50 | Species | Notes |
| 1MeTIQ | MAO-A/B | Moderate Inhibitor | Rat | Reversible and short-acting[3]. Specific IC50 values are not consistently reported. S-1MeTIQ is a stronger inhibitor of dopamine oxidation than R-1MeTIQ[6]. |
Table 2: Receptor Binding Affinities
| Compound/Analog | Receptor | Ki (nM) | Species | Notes |
| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Dopamine D2 | 167 | Human | A tetrahydroisoquinoline derivative[9]. |
| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Dopamine D3 | 8.7 | Human | A tetrahydroisoquinoline derivative[9]. |
| 2-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)benzo[d]thiazole | Serotonin 5-HT1A | 10 | Human | A tetrahydroisoquinoline derivative[9]. |
| (S)-4e x HCl (an 8-methyl-1-aryl-THIQ derivative) | NMDA (PCP site) | 37.4 | Rat | Demonstrates high affinity for the NMDA receptor ion channel[7]. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 1MeTIQ's mechanism of action.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Test compound (1MeTIQ) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Fluorometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
Radioligand (e.g., [3H]Spiperone or [3H]Raclopride)
-
Test compound (1MeTIQ)
-
Non-specific binding determinant (e.g., haloperidol or sulpiride)
-
Binding buffer (e.g., Tris-HCl buffer with salts)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up the following reaction mixtures in triplicate:
-
Total Binding: Cell membranes + radioligand + buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of the non-specific binding determinant.
-
Competition Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis in the Rat Striatum
Objective: To measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats following the administration of a test compound.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (1MeTIQ)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 1MeTIQ and a typical experimental workflow.
Caption: Proposed mechanism of action of 1-MeDIQ/1MeTIQ in the CNS.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Signaling pathway of MAO inhibition by 1-MeDIQ/1MeTIQ.
Conclusion and Future Directions
This compound, primarily through its active form 1-Methyl-1,2,3,4-tetrahydroisoquinoline, presents a complex and promising neuropharmacological profile. Its ability to inhibit MAO, modulate monoaminergic systems, and antagonize NMDA receptors provides a strong basis for its observed neuroprotective and antidepressant-like effects. The multi-target nature of this endogenous compound suggests its potential as a lead for the development of novel therapeutics for a range of CNS disorders, including neurodegenerative diseases and depression.
Future research should focus on several key areas:
-
Quantitative Pharmacokinetics and Pharmacodynamics: A more precise determination of the IC50 and Ki values of 1MeTIQ for its various targets is essential for a complete understanding of its potency and selectivity.
-
In Vivo Conversion: Further studies are needed to fully elucidate the in vivo metabolic relationship between 1-MeDIQ and 1MeTIQ, including the enzymes involved in their interconversion.
-
Stereospecific Effects: A deeper investigation into the distinct pharmacological profiles of the R- and S-enantiomers of 1MeTIQ will be crucial for optimizing its therapeutic potential.
-
Clinical Relevance: Ultimately, clinical trials will be necessary to translate the promising preclinical findings of 1MeTIQ into effective treatments for human diseases.
This technical guide has synthesized the current understanding of the mechanism of action of 1-MeDIQ/1MeTIQ, providing a foundation for continued research and development in this exciting area of neuropharmacology.
References
- 1. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 4. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Methyl-3,4-dihydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their synthesis, biological evaluation, and the impact of structural modifications on various pharmacological activities.
Synthetic Strategies: The Bischler-Napieralski Reaction
A cornerstone in the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This acid-catalyzed intramolecular cyclization of a β-phenylethylamide is a versatile method for constructing the dihydroisoquinoline core.
General Synthetic Workflow
The synthesis typically begins with the acylation of a substituted phenethylamine to form the corresponding N-acyl derivative. This intermediate then undergoes cyclization, usually in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield the this compound analog.
Detailed Experimental Protocol: Synthesis of a this compound Analog
This protocol describes a general procedure for the synthesis of a this compound derivative via the Bischler-Napieralski reaction.
Materials:
-
Substituted β-phenylethylamine
-
Acetyl chloride or acetic anhydride
-
Pyridine (as solvent and base)
-
Phosphoryl chloride (POCl₃) or Phosphorus pentoxide (P₂O₅)
-
Dry toluene or acetonitrile
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
N-Acetylation of β-phenylethylamine:
-
Dissolve the substituted β-phenylethylamine in pyridine.
-
Slowly add acetyl chloride or acetic anhydride to the solution while stirring, maintaining the temperature below 40°C.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-acetyl-β-phenylethylamide.
-
Purify the product by recrystallization or column chromatography if necessary.
-
-
Bischler-Napieralski Cyclization:
-
Dissolve the purified N-acetyl-β-phenylethylamide in dry toluene or acetonitrile.
-
Slowly add phosphoryl chloride (or phosphorus pentoxide) to the solution at 0°C with stirring.
-
After the addition, heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to pH 8-9.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound analog by column chromatography on silica gel.
-
Biological Activities and Structure-Activity Relationships
This compound analogs exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor effects. The nature and position of substituents on the aromatic ring and at other positions of the dihydroisoquinoline core play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Table 1: Antimicrobial Activity (MIC) of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | Test Organism | MIC (µg/mL) | Reference |
| 1a | H | H | H | H | Staphylococcus aureus | >128 | [1] |
| 1b | 6-OCH₃ | 7-OCH₃ | H | H | Staphylococcus aureus | 64 | [1] |
| 1c | 6-Cl | 7-H | H | H | Staphylococcus aureus | 32 | [1] |
| 1d | 6-NO₂ | 7-H | H | H | Escherichia coli | >128 | [1] |
| 1e | 6-OCH₃ | 7-OCH₃ | 3-CH₃ | H | Candida albicans | 128 | [2] |
SAR Insights for Antimicrobial Activity:
-
Substitution on the Aromatic Ring: Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) on the benzene ring (positions 6 and 7) can enhance antibacterial activity against Gram-positive bacteria like S. aureus compared to the unsubstituted analog.[1]
-
Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can lead to improved antimicrobial effects.
-
Gram-Negative vs. Gram-Positive Activity: Many analogs show greater potency against Gram-positive bacteria than Gram-negative bacteria, possibly due to differences in the cell wall structure.[1]
Anticonvulsant Activity
The 3,4-dihydroisoquinoline scaffold is present in compounds with known effects on the central nervous system. Anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.
Table 2: Anticonvulsant Activity of 3,4-Dihydroisoquinoline Analogs
| Compound | R1 | R2 | R3 | R4 | MES Test (ED₅₀ mg/kg) | PTZ Test (ED₅₀ mg/kg) | Reference |
| 2a | 6-OCH₃ | 7-OCH₃ | H | H | 85.2 | >100 | [3] |
| 2b | 6-OCH₃ | 7-OCH₃ | H | 1-(4-chlorophenyl) | 48.19 | 65.7 | [3] |
| 2c | 6-OCH₃ | 7-OCH₃ | H | 1-(4-fluorophenyl) | 52.3 | 71.4 | [3] |
| 2d | 6-OCH₃ | 7-OCH₃ | H | 1-(4-methoxyphenyl) | 63.31 | 82.1 | [3] |
| 2e | 6-OH | 7-OCH₃ | H | 1-phenyl | 75.9 | >100 | [3] |
SAR Insights for Anticonvulsant Activity:
-
Substitution at C1: The presence of an aryl group at the 1-position appears to be crucial for significant anticonvulsant activity.[3]
-
Substituents on the C1-Aryl Group: Electron-withdrawing groups like halogens (e.g., -Cl, -F) on the C1-phenyl ring can enhance potency in both MES and PTZ tests.[3]
-
Substitution on the Dihydroisoquinoline Ring: Methoxy groups at positions 6 and 7 are common in active analogs, suggesting their importance for interaction with biological targets.[3]
Antitumor Activity
The cytotoxic effects of this compound analogs against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC₅₀) is used to quantify their potency.
Table 3: Antitumor Activity (IC₅₀) of this compound Analogs
| Compound | R1 | R2 | R3 | R4 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | H | H | H | H | MCF-7 (Breast) | >100 | [4] |
| 3b | 6-OCH₃ | 7-OCH₃ | H | H | MCF-7 (Breast) | 45.2 | [4] |
| 3c | 6-OCH₃ | 7-OCH₃ | H | 1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 5.8 | [5] |
| 3d | 6-OCH₃ | 7-OCH₃ | H | 1-(4-hydroxyphenyl) | HeLa (Cervical) | 12.5 | [4] |
| 3e | 6-OCH₃ | 7-OCH₃ | H | 1-(4-methoxyphenyl) | A549 (Lung) | 8.7 | [5] |
SAR Insights for Antitumor Activity:
-
Substitution at C1: A substituted phenyl ring at the 1-position is a common feature of analogs with significant antitumor activity. The substitution pattern on this phenyl ring is critical.[5]
-
Trimethoxyphenyl Group: The presence of a 3,4,5-trimethoxyphenyl group at the 1-position often leads to potent cytotoxicity, a feature shared with known tubulin polymerization inhibitors like combretastatin A-4.[5]
-
Methoxy Groups on the Dihydroisoquinoline Ring: Methoxy groups at positions 6 and 7 generally contribute to enhanced antitumor activity.[4]
Experimental Protocols for Biological Evaluation
Standardized protocols are essential for the reliable assessment of the biological activities of newly synthesized compounds.
General Workflow for Biological Screening
A typical workflow for evaluating the pharmacological potential of novel this compound analogs involves a tiered approach, from initial screening to more in-depth mechanistic studies.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
This compound analogs (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion
The this compound scaffold represents a versatile template for the development of novel therapeutic agents with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can significantly impact its pharmacological profile. The synthetic and biological evaluation protocols provided offer a framework for the systematic exploration of new analogs. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action, to pave the way for the development of new and effective drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Endogenous Enigma: A Technical Guide to the Discovery and History of Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous tetrahydroisoquinolines (TIQs) represent a fascinating and complex class of neuromodulatory compounds. First discovered in the 1970s, these dopamine-derived alkaloids have been implicated in a range of physiological and pathological processes, most notably in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and analytical methodologies related to endogenous TIQs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these intriguing molecules. The guide includes a chronological overview of key research milestones, detailed experimental protocols for their detection and quantification, and a summary of their neurotoxic effects, complete with signaling pathway diagrams.
A Historical Perspective: The Unraveling of an Endogenous Story
The story of endogenous TIQs begins in the early 1970s, a period of burgeoning interest in the neurochemistry of the brain. The initial discovery was a serendipitous finding linked to the metabolism of L-DOPA, a cornerstone therapy for Parkinson's disease.
A Chronological Journey:
-
1911: The foundational chemical reaction for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction , was first described by Amé Pictet and Theodor Spengler. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, would later prove to be the key to understanding the biosynthesis of endogenous TIQs.[1]
-
1973: The seminal discovery of endogenous TIQs was made by Merton Sandler and his colleagues. They identified tetrahydroisoquinoline alkaloids as in vivo metabolites of L-DOPA in the urine of Parkinson's disease patients.[2][3] This finding opened the door to the concept that the human body could produce its own complex, pharmacologically active alkaloids.
-
Late 1980s: The field gained significant momentum with the work of Toshiharu Nagatsu and his research group. They were among the first to identify 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines in the rat brain.[4] Their research further demonstrated that chronic administration of TIQ could induce parkinsonism in primates, providing a crucial link between these endogenous compounds and neurodegeneration.[5][6]
-
1990s and Beyond: Research in the subsequent decades has focused on elucidating the neurotoxic mechanisms of various TIQs, particularly the dopamine-derived salsolinol and its N-methylated metabolites. The structural similarity of some TIQs to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) fueled intense investigation into their potential role as endogenous parkinsonian agents.[5][7] This era also saw the development of more sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling the precise quantification of these compounds in biological matrices.
Biosynthesis: The Pictet-Spengler Condensation in a Biological Context
The primary mechanism for the formation of endogenous TIQs is the non-enzymatic Pictet-Spengler condensation reaction.[1] This reaction occurs between a biogenic amine, most notably dopamine, and an aldehyde or α-keto acid.
The most well-studied example is the formation of salsolinol , which arises from the condensation of dopamine with acetaldehyde. Acetaldehyde can be of both endogenous and exogenous origin, with alcohol consumption being a significant contributor.
Similarly, other aldehydes and keto acids can react with dopamine to form a variety of TIQ derivatives. For instance, the condensation of dopamine with formaldehyde yields norsalsolinol.
Quantitative Analysis of Endogenous Tetrahydroisoquinolines
The accurate quantification of endogenous TIQs in biological matrices is crucial for understanding their physiological and pathological roles. Due to their low endogenous concentrations, highly sensitive analytical techniques are required.
Table 1: Concentrations of Salsolinol in Human Brain Tissue and Cerebrospinal Fluid (CSF)
| Biological Matrix | Patient Group | Salsolinol Concentration | Reference(s) |
| Substantia Nigra | Parkinson's Disease | Higher than controls | [1] |
| Substantia Nigra | Control | Up to 213.2 ng/g | [1] |
| Cerebrospinal Fluid (CSF) | Parkinson's Disease with Dementia | Significantly enhanced | [8] |
| Cerebrospinal Fluid (CSF) | Parkinson's Disease (de novo) | No significant difference from controls | [9] |
Table 2: Concentrations of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ) in Human Brain Tissue
| Brain Region | Patient Group | 1-MeTIQ Concentration | Reference(s) |
| Caudate Nucleus | Parkinson's Disease | Data not consistently reported | |
| Brain (general) | Parkinson's Disease | Significantly lower than controls | [10] |
| Brain (general) | Control | Not specified | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of endogenous TIQs from biological samples.
General Sample Preparation Workflow
Detailed Protocol for LC-MS/MS Analysis of Salsolinol in Cerebrospinal Fluid (CSF)
This protocol is a representative example and may require optimization for specific instrumentation and applications.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of CSF, add 600 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled salsolinol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
-
MRM Transitions: Specific precursor-to-product ion transitions for salsolinol and the internal standard are monitored. For salsolinol (m/z 180.1), common transitions include 180.1 -> 162.1 and 180.1 -> 133.1.
-
Detailed Protocol for GC-MS Analysis of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTIQ) in Brain Tissue
This protocol is a representative example and may require optimization.
1. Sample Preparation (Homogenization, Extraction, and Derivatization):
-
Homogenization: Homogenize brain tissue in a suitable buffer (e.g., perchloric acid solution) on ice.
-
Extraction:
-
Centrifuge the homogenate to pellet proteins.
-
Adjust the pH of the supernatant to alkaline (pH 11-12) with a suitable base.
-
Perform liquid-liquid extraction with an organic solvent such as chloroform or ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to create volatile derivatives suitable for GC analysis.
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 1-MeTIQ.
-
Neurotoxic Mechanisms of Endogenous Tetrahydroisoquinolines
A significant body of research has focused on the neurotoxic potential of certain endogenous TIQs, particularly in the context of dopaminergic neuron degeneration. The primary mechanisms implicated are oxidative stress and the induction of apoptosis.
Oxidative Stress
Catechol-containing TIQs, such as salsolinol and its derivatives, can undergo auto-oxidation or enzymatic oxidation to form reactive quinones and semiquinones.[11] This redox cycling can lead to the generation of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.[12][13] An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately contributing to neuronal cell death.[14][15]
Apoptosis
Several studies have demonstrated that TIQs, particularly N-methyl-(R)-salsolinol, can induce apoptosis in dopaminergic neurons.[11][16] This programmed cell death is often initiated by mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[17] Cytochrome c then activates a cascade of caspases, with caspase-3 being a key executioner caspase that leads to the cleavage of cellular proteins and DNA fragmentation, culminating in apoptotic cell death.[16][18]
Conclusion and Future Directions
The discovery of endogenous tetrahydroisoquinolines has profoundly impacted our understanding of neurochemistry and the potential for the human body to synthesize its own neuroactive and potentially neurotoxic compounds. From their initial identification as metabolites of L-DOPA to their current status as putative players in the pathogenesis of Parkinson's disease, the journey of TIQ research has been one of continuous discovery.
While significant progress has been made, several key questions remain. The precise enzymatic regulation of TIQ biosynthesis in vivo is not fully understood. Further elucidation of the specific signaling pathways modulated by different TIQs will be crucial for developing targeted therapeutic strategies. The development of even more sensitive and high-throughput analytical methods will be essential for large-scale clinical studies to validate the utility of TIQs as biomarkers for neurodegenerative diseases.
This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to unravel the complexities of these endogenous enigmas and their role in human health and disease.
References
- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline alkaloids: in vivo metabolites of L-dopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as novel endogenous amines in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in parkinsonian and normal human brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R- and S-salsolinol are not increased in cerebrospinal fluid of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain after treatment with haloperidol by gas chromatography-selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of reactive oxygen species accounts for cytotoxicity of an endogenous dopaminergic neurotoxin, (R)-N-methylsalsolinol, to differentiated dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydropapaveroline, a dopamine-derived isoquinoline alkaloid, undergoes oxidation: implications for DNA damage and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis induced by an endogenous neurotoxin, N-methyl(R)salsolinol, is mediated by activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved through the Bischler-Napieralski reaction, a robust and widely used method for the construction of the dihydroisoquinoline scaffold. This guide outlines the reaction mechanism, optimized experimental conditions, and purification strategies, presenting quantitative data in a clear, tabular format for easy reference. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
The 3,4-dihydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of a β-arylethylamide to afford a 3,4-dihydroisoquinoline.[1][2] This method is particularly valuable for the synthesis of 1-substituted derivatives, such as this compound, which serve as versatile building blocks in the synthesis of more complex isoquinoline alkaloids and therapeutic agents. This document details a reliable protocol for the synthesis of this compound from the readily available starting material, N-acetyl-2-phenylethylamine.
Reaction and Mechanism
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[3] The reaction is initiated by the activation of the amide carbonyl group of N-acetyl-2-phenylethylamine with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). This activation facilitates the cyclization of the β-phenylethyl group onto the newly formed electrophilic center. Subsequent dehydration and rearomatization lead to the formation of the this compound product.
There are two generally accepted mechanistic pathways, one involving a nitrilium ion intermediate and the other proceeding through a dichlorophosphoryl imine-ester intermediate when POCl₃ is used as the dehydrating agent. The prevailing mechanism is often dependent on the specific reaction conditions.[3]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via the Bischler-Napieralski reaction.
Synthesis of N-acetyl-2-phenylethylamine (Starting Material)
While N-acetyl-2-phenylethylamine is commercially available, it can also be readily synthesized from 2-phenylethylamine and acetic anhydride.
Materials:
-
2-Phenylethylamine
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-phenylethylamine in pyridine or an inert solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-2-phenylethylamine as a white solid.
Bischler-Napieralski Cyclization: Synthesis of this compound
Materials:
-
N-acetyl-2-phenylethylamine
-
Phosphorus pentoxide (P₂O₅)
-
Toluene (dry)
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetyl-2-phenylethylamine (1.0 eq).
-
Add dry toluene to dissolve the starting material.
-
Carefully add phosphorus pentoxide (P₂O₅) (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Make the aqueous layer basic (pH > 9) by the addition of a saturated sodium carbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a yellow oil.[4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | N-acetyl-2-phenylethylamine |
| Dehydrating Agent | Phosphorus pentoxide (P₂O₅) |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 2 - 4 hours |
| Product | This compound |
| CAS Number | 2412-58-0 |
| Appearance | Yellow oil |
| Reported Yield | 70% |
| Purification Method | Silica gel column chromatography |
Mandatory Visualizations
Bischler-Napieralski Reaction Pathway
Caption: Reaction pathway for the Bischler-Napieralski synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The Bischler-Napieralski reaction is a highly effective method for the synthesis of this compound. The protocol outlined in this document provides a reproducible and high-yielding procedure suitable for both academic research and industrial drug development settings. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving optimal results. The synthesized this compound can be utilized as a key intermediate for the construction of a diverse range of biologically active molecules.
References
Application Notes and Protocols for the Pictet-Spengler Synthesis of 1-Methyl-Tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The resulting tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine that has garnered significant interest for its neuroprotective and antidepressant-like properties.[2] Its synthesis via the Pictet-Spengler reaction provides a straightforward and efficient route to this valuable compound, making it a key target for researchers in neuroscience and drug development. These application notes provide detailed protocols for the synthesis and characterization of 1-methyl-tetrahydroisoquinoline.
Reaction Mechanism and Workflow
The Pictet-Spengler synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline proceeds through the reaction of 2-phenylethan-1-amine with acetaldehyde under acidic conditions. The generally accepted mechanism involves the formation of a Schiff base intermediate, which is then protonated to form an electrophilic iminium ion. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[3]
Caption: Reaction mechanism for the Pictet-Spengler synthesis.
The overall experimental workflow for the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline can be summarized as follows:
Caption: Experimental workflow for 1-methyl-tetrahydroisoquinoline synthesis.
Experimental Protocols
Protocol 1: Classical Pictet-Spengler Synthesis
This protocol is adapted from the classical approach to the Pictet-Spengler reaction.
Materials:
-
2-Phenylethan-1-amine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylethan-1-amine (1.0 eq) in a minimal amount of water and concentrated hydrochloric acid (e.g., 1.2 eq).
-
Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 eq) to the reaction mixture with stirring.
-
Reaction: Heat the mixture to reflux for a specified period (typically several hours, reaction progress can be monitored by TLC).
-
Work-up: After cooling to room temperature, make the reaction mixture basic by the slow addition of a concentrated sodium hydroxide solution until a pH > 10 is reached.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Data Presentation
Table 1: Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
| Property | Value |
| Molecular Formula | C₁₀H₁₃N[2][4] |
| Molecular Weight | 147.22 g/mol [2][4] |
| Appearance | Colorless to light yellow oil[2] |
| Boiling Point | 119 °C at 18 mmHg[5] |
| CAS Number | 4965-09-7[2][4] |
Table 2: Spectroscopic Data for 1-Methyl-1,2,3,4-tetrahydroisoquinoline
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | Data not available in search results |
| ¹³C NMR (CDCl₃) | Data not available in search results |
| IR (Neat, cm⁻¹) | Characteristic peaks can be found in the PubChem entry[4] |
| Mass Spec. (EI) | m/z (%): 147 (M+), 132, 117, 104[4] |
Note: While a comprehensive NMR dataset was not available in the initial search results, typical chemical shifts for the protons of the tetrahydroisoquinoline core are expected in the aromatic region (δ 7.0-7.2 ppm), the methylene groups adjacent to the nitrogen and aromatic ring (δ 2.7-3.3 ppm), and the methyl group at the C1 position (a doublet around δ 1.4-1.5 ppm). The methine proton at C1 would appear as a quartet.
Applications in Drug Development
The 1,2,3,4-tetrahydroisoquinoline scaffold is a key pharmacophore in a wide array of biologically active molecules. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, in particular, has shown potential as a neuroprotective agent and has been investigated for its therapeutic applications in neurodegenerative diseases. Its synthesis via the Pictet-Spengler reaction provides a reliable method for producing this compound and its analogs for further pharmacological evaluation and lead optimization in drug discovery programs.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Acetaldehyde is volatile and flammable.
-
Concentrated acids and bases are corrosive.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Microwave-Assisted Synthesis of 1-Substituted Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Traditional methods for the synthesis of these molecules, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate these classical reactions, offering significant advantages in terms of reduced reaction times, increased yields, and often improved product purity.[1][2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1-substituted tetrahydroisoquinolines.
Key Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly heats the reactants and solvent, leading to a rapid rise in temperature and pressure (in a sealed vessel). This efficient and uniform heating often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[1][3]
-
Improved Reaction Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[2][3]
-
Enhanced Reaction Efficiency: Microwave energy can drive reactions to completion more effectively than conventional heating.
Comparative Overview of Synthetic Routes
The three primary methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Arylethylamine and an aldehyde or ketone.[4] | β-Arylethylamide.[4][5] | Benzaldehyde and a 2,2-dialkoxyethylamine.[6] |
| Key Intermediate | Iminium ion.[4] | Nitrilium ion.[4] | Benzalaminoacetal.[6] |
| Initial Product | 1-Substituted Tetrahydroisoquinoline.[4] | 1-Substituted 3,4-Dihydroisoquinoline.[4] | Isoquinoline. |
| Subsequent Steps | Often the final product. | Requires reduction to the tetrahydroisoquinoline.[4] | Requires reduction of the isoquinoline product. |
| Microwave Applicability | Well-established with significant rate enhancement.[1][2] | Feasible and beneficial, especially for library synthesis.[1] | Less documented for 1-substituted THIQs. |
I. Microwave-Assisted Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of 1-substituted tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds. Microwave irradiation has been shown to be highly effective in accelerating this reaction.
Reaction Scheme
Caption: Pictet-Spengler reaction mechanism.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-Arylethylamine (e.g., phenethylamine, dopamine)
-
Aldehyde or ketone
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Solvent (e.g., methanol, toluene, or solvent-free)
-
Microwave reactor with sealed vessels
Procedure:
-
To a microwave process vial, add the β-arylethylamine (1.0 mmol), the aldehyde or ketone (1.1 mmol), and the chosen solvent (2-5 mL).
-
Add the acid catalyst (e.g., 10 mol% TFA).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Dopamine | Formaldehyde | TFA | DCE | 120 | 20 | High |
| Tryptamine | Various | TFA | DCE | 120 | 5-20 | 70-95 |
| Phenethylamine | Various | PPA/SiO₂ | Toluene | 100 | 60 | 81-95 |
Data compiled from various sources and are representative examples.
II. Microwave-Assisted Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline. Microwave assistance can significantly shorten the reaction time for the cyclization step.[1][7]
Reaction Workflow
Caption: Workflow for Bischler-Napieralski synthesis.
Experimental Protocol
Part A: Microwave-Assisted Cyclization
Materials:
-
β-Arylethylamide
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))
-
Solvent (e.g., toluene, or solvent-free)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave process vial, dissolve the β-arylethylamide (1.0 mmol) in the chosen solvent (3-5 mL) or place it neat in the vial.
-
Carefully add the dehydrating agent (e.g., 1.5-2.0 equivalents of POCl₃).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 140°C) for 30 minutes.[1]
-
After cooling, carefully quench the reaction mixture with ice-water and basify with a concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3,4-dihydroisoquinoline.
Part B: Reduction to Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline from Part A
-
Reducing agent (e.g., sodium borohydride (NaBH₄))
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the resulting 1-substituted tetrahydroisoquinoline by column chromatography.
Quantitative Data
| β-Arylethylamide Substrate | Microwave Conditions | Cyclization Yield (%) | Reduction Yield (%) | Overall Yield (%) |
| N-Acetyl-3,4-dimethoxyphenethylamine | 140°C, 30 min, Toluene | ~85 | ~90 | ~77 |
| N-Benzoylphenethylamine | 140°C, 30 min, Neat | ~80 | ~92 | ~74 |
Yields are approximate and based on typical outcomes for these reactions.
III. Modified Pomeranz-Fritsch Reaction for Tetrahydroisoquinolines
While a direct microwave-assisted Pomeranz-Fritsch reaction for the synthesis of 1-substituted tetrahydroisoquinolines is not well-documented in the literature, a modified, non-microwave protocol exists that provides access to these compounds via a 1,2-dihydroisoquinoline intermediate.[8] This intermediate can then be reduced to the desired tetrahydroisoquinoline.
Reaction Workflow (Modified, Non-Microwave)
Caption: Workflow for a modified Pomeranz-Fritsch synthesis.
Experimental Protocol (Modified, Non-Microwave)
This protocol describes a modified procedure for the cyclization to a 1,2-dihydroisoquinoline, which can be subsequently reduced.
Part A: Synthesis of 1,2-Dihydroisoquinoline
Materials:
-
N-Substituted aminoacetal
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Amine base (e.g., 2,6-lutidine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-substituted aminoacetal (1.0 mmol) and anhydrous dichloromethane.
-
Add the amine base (e.g., 2,6-lutidine, 4.0-6.0 equivalents).
-
Cool the mixture and add TMSOTf (3.0 equivalents) dropwise.
-
Stir the reaction at the appropriate temperature (can range from room temperature to 80°C) for 4-18 hours.[8]
-
Quench the reaction with 1 M HCl.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude 1,2-dihydroisoquinoline by chromatography.
Part B: Reduction to Tetrahydroisoquinoline
Procedure:
-
Dissolve the purified 1,2-dihydroisoquinoline in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the 1-substituted tetrahydroisoquinoline.
Conclusion
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the synthesis of 1-substituted tetrahydroisoquinolines. The Pictet-Spengler and Bischler-Napieralski reactions are particularly well-suited for microwave acceleration, allowing for the rapid generation of compound libraries for drug discovery and development. While a direct microwave-assisted Pomeranz-Fritsch protocol for 1-substituted THIQs is less common, modified synthetic routes provide access to these valuable scaffolds. The protocols and data presented herein serve as a guide for researchers to harness the power of microwave synthesis in their own laboratories.
References
- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Chiral 1-Methyl-Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 1-methyl-1,2,3,4-tetrahydroisoquinolines (THIQs). The 1-methyl-THIQ scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. This guide focuses on two prominent and effective strategies for establishing the C1-chirality: Asymmetric Transfer Hydrogenation (ATH) of 1-methyl-3,4-dihydroisoquinolines and the catalytic Asymmetric Pictet-Spengler (APS) reaction. Detailed experimental procedures, tabulated data summarizing yields and enantioselectivities for various substrates and catalysts, and diagrams of reaction pathways and workflows are presented to facilitate practical application in a research and development setting.
Introduction
Chiral 1-methyl-tetrahydroisoquinolines are key structural components in a wide array of alkaloids and synthetic molecules with significant pharmacological properties. For instance, (S)-salsolidine, a 1-methyl-6,7-dimethoxy-THIQ, exhibits a range of biological activities. The stereochemistry at the C1 position is often crucial for the biological activity and therapeutic efficacy of these compounds. Consequently, the development of robust and highly enantioselective synthetic methods is of paramount importance in medicinal chemistry and drug development.
This guide details two of the most powerful and widely used methods for the asymmetric synthesis of 1-methyl-THIQs:
-
Asymmetric Transfer Hydrogenation (ATH): This method involves the reduction of a prochiral 1-methyl-3,4-dihydroisoquinoline (DHIQ) using a chiral catalyst and a hydrogen donor. Ruthenium- and Iridium-based catalysts with chiral diamine ligands are particularly effective.
-
Asymmetric Pictet-Spengler (APS) Reaction: This biomimetic reaction involves the cyclization of a β-phenylethylamine with an aldehyde, catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid.
Asymmetric Transfer Hydrogenation (ATH) of 1-Methyl-3,4-Dihydroisoquinolines
Asymmetric transfer hydrogenation is a highly reliable and scalable method for the synthesis of chiral 1-methyl-THIQs. The reaction typically employs a Noyori-type catalyst, such as a Ru(II) or Ir(III) complex with a tosylated diamine ligand, and a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.
Data Presentation: ATH of 1-Methyl-DHIQs
The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of various 1-methyl-3,4-dihydroisoquinolines to their corresponding chiral 1-methyl-tetrahydroisoquinolines.
| Entry | Substrate (DHIQ) | Catalyst | H-Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| 1 | This compound | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH:NEt₃ (5:2) | CH₂Cl₂ | 28 | >95 | 95 | R | [1] |
| 2 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH:NEt₃ (5:2) | CH₂Cl₂ | 28 | >95 | 97 | R | [1] |
| 3 | This compound | [CpIrCl(S,S)-TsDPEN] | HCOOH:NEt₃ (5:2) | CH₂Cl₂ | rt | >95 | 91 | R | [2] |
| 4 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [CpIrCl(S,S)-TsDPEN] | HCOOH:NEt₃ (5:2) | CH₂Cl₂ | rt | >95 | 94 | R | [2] |
Experimental Protocol: ATH using (S,S)-RuCl(p-cymene)(TsDPEN)
Materials:
-
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
(S,S)-RuCl(p-cymene)(TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
To this solution, add the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 mmol, 1 mol%).
-
Prepare the formic acid/triethylamine azeotrope (5:2 molar ratio) separately.
-
Add the formic acid/triethylamine mixture (5.0 mmol HCOOH, 2.0 mmol NEt₃) to the reaction flask.
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., dichloromethane/methanol gradient) to afford the pure (R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Signaling Pathways and Workflows
Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Asymmetric Pictet-Spengler (APS) Reaction
The Asymmetric Pictet-Spengler reaction is a powerful C-C bond-forming reaction that constructs the tetrahydroisoquinoline core and sets the C1-stereocenter in a single step. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for this transformation, proceeding through an iminium ion intermediate.
Data Presentation: APS Reaction for 1-Methyl-THIQs
The following table presents data for the chiral phosphoric acid-catalyzed Pictet-Spengler reaction between β-phenylethylamines and acetaldehyde.
| Entry | β-Phenylethylamine | Catalyst (CPA) | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
| 1 | 3,4-Dimethoxyphenylethylamine | (R)-TRIP | Toluene | 50 | 85 | 90 | S | [3] |
| 2 | 3-Methoxyphenylethylamine | (R)-TRIP | Toluene | 50 | 78 | 88 | S | [3] |
| 3 | Phenylethylamine | (R)-STRIP | CH₂Cl₂ | 30 | 82 | 92 | S | [3] |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (R)-STRIP = (R)-3,3'-Bis(2,4,6-tris(triisopropylsilyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocol: APS using a Chiral Phosphoric Acid Catalyst
Materials:
-
3,4-Dimethoxyphenylethylamine
-
Acetaldehyde
-
(R)-TRIP catalyst
-
Toluene, anhydrous
-
4 Å Molecular sieves
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activate 4 Å molecular sieves by heating under vacuum.
-
In a dry Schlenk tube under an inert atmosphere, add the 3,4-dimethoxyphenylethylamine (0.5 mmol) and the (R)-TRIP catalyst (0.025 mmol, 5 mol%).
-
Add anhydrous toluene (2.5 mL) to the tube.
-
Cool the mixture to 0 °C and add acetaldehyde (1.5 mmol, 3.0 equiv.).
-
Allow the reaction to warm to the desired temperature (e.g., 50 °C) and stir.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to yield the pure (S)-salsolidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Workflows
Caption: Experimental workflow for the Asymmetric Pictet-Spengler Reaction.
Caption: Mechanism of the Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction.
Conclusion
The enantioselective synthesis of chiral 1-methyl-tetrahydroisoquinolines is a critical endeavor in the development of new therapeutic agents. The Asymmetric Transfer Hydrogenation of 1-methyl-3,4-dihydroisoquinolines and the Asymmetric Pictet-Spengler reaction represent two of the most efficient and versatile strategies to achieve this goal. The protocols and data presented herein provide a practical guide for researchers to implement these methodologies in their own synthetic programs. The choice between these two main strategies will depend on the availability of starting materials and the desired substitution pattern on the tetrahydroisoquinoline core. Both methods offer high levels of enantioselectivity and are amenable to scale-up, making them valuable tools for both academic research and industrial drug development.
References
Application Notes and Protocols for 1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) is a derivative of the endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ), which has garnered significant interest for its potential neuroprotective properties. Research into the closely related and often interchangeably referenced compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated protective effects in various in vitro and in vivo models of neurodegenerative diseases, particularly Parkinson's disease.[1][2][3][4] The primary mechanisms of action are believed to involve antioxidant activity and modulation of glutamatergic neurotransmission.[1][4][5] These application notes provide detailed protocols for evaluating the neuroprotective efficacy of 1-MeDIQ in cell-based assays.
Data Presentation: Neuroprotective Effects of Related Compounds
The following tables summarize quantitative data from studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally and functionally related to 1-MeDIQ. This data can be used as a reference for designing experiments with 1-MeDIQ.
Table 1: In Vitro Neuroprotective Effects of 1MeTIQ
| Cell Model | Neurotoxin | 1MeTIQ Concentration | Assay | Outcome | Reference |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 50 µM | MTT | Significant prevention of reduction in cell viability | [6] |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 100 µM | MTT | Significant prevention of reduction in cell viability | [6] |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 500 µM | MTT | No significant effect | [6] |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 50 µM | LDH | Significant prevention of LDH release | [6] |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 100 µM | LDH | Significant prevention of LDH release | [6] |
| Rat Hippocampal Neurons | MK-801 (200 µM) | 500 µM | LDH | No significant effect | [6] |
| Mouse Embryonic Primary Cell Cultures | Glutamate | Not specified | Caspase-3 Activity | Inhibition of glutamate-induced caspase-3 activation | [4][5] |
| Mouse Embryonic Primary Cell Cultures | Glutamate | Not specified | LDH Release | Inhibition of glutamate-induced LDH release | [5] |
| Rat Granular Cell Cultures | Glutamate | Not specified | Cell Death | Prevention of glutamate-induced cell death | [5] |
| Rat Granular Cell Cultures | Glutamate | Not specified | 45Ca2+ Influx | Prevention of glutamate-induced 45Ca2+ influx | [5] |
Table 2: In Vivo Neuroprotective Effects of 1MeTIQ
| Animal Model | Neurotoxin | 1MeTIQ Dosage | Outcome | Reference |
| Wistar Rats | Rotenone (intracerebral) | 50 mg/kg i.p. | Strongly reduced the fall of striatal dopamine concentration | [2][7] |
| Mice | MPTP | Not specified | Decreased MPTP-induced bradykinesia | [8] |
| Mice | MPTP | Not specified | Did not block MPTP-induced reduction in striatal dopamine content | [8] |
Experimental Protocols
Protocol 1: Preparation of 1-MeDIQ for In Vitro Assays
-
Source: this compound can be synthesized or purchased from commercial suppliers. Purity should be verified (e.g., by NMR or mass spectrometry).
-
Stock Solution Preparation:
-
Due to its chemical nature, 1-MeDIQ is often available as a hydrochloride salt, which is soluble in water or cell culture medium.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM to 500 µM).
-
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a common in vitro model using the human neuroblastoma cell line SH-SY5Y to assess the neuroprotective effects of 1-MeDIQ against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete culture medium: 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin.
-
MPP+ iodide (Sigma-Aldrich or equivalent)
-
1-MeDIQ stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, sterile
-
Reagents for endpoint assays (e.g., MTT, LDH, ROS detection kits)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For the assay, detach the cells using trypsin-EDTA, neutralize with complete culture medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete culture medium and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing different concentrations of 1-MeDIQ (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle control (medium with the same concentration of solvent used for 1-MeDIQ, if any).
-
Pre-incubate the cells with 1-MeDIQ for 1-2 hours.
-
Prepare a working solution of MPP+ in complete culture medium. The final concentration of MPP+ will need to be optimized for your specific cell line and conditions (typically in the range of 0.5-2 mM for SH-SY5Y cells to induce ~50% cell death in 24-48 hours).
-
Add the MPP+ solution to the wells already containing 1-MeDIQ.
-
Set up the following control groups:
-
Untreated Control: Cells in medium only.
-
1-MeDIQ Control: Cells treated with the highest concentration of 1-MeDIQ only (to test for intrinsic toxicity).
-
MPP+ Control: Cells treated with MPP+ only.
-
-
Incubate the plate for an additional 24-48 hours.
-
-
Endpoint Assays:
-
Following the incubation period, assess neuroprotection using one or more of the following assays.
-
Protocol 3: Cell Viability and Cytotoxicity Assays
A. MTT Assay (Measures metabolic activity)
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
B. LDH Assay (Measures membrane integrity)
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the medium from damaged cells.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of PBS containing 10-20 µM DCFH-DA to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Calculate the ROS levels relative to the untreated control.
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Use a cationic fluorescent dye such as JC-1 or TMRE.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Add the dye-containing medium to the cells according to the manufacturer's protocol (e.g., 5 µM JC-1 or 200 nM TMRE).
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. For JC-1, measure both green fluorescence (monomers, indicating low ΔΨm) and red fluorescence (aggregates, indicating high ΔΨm). For TMRE, measure red fluorescence.
-
A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.
Protocol 6: Apoptosis Assay (Annexin V Staining)
-
Use a commercially available Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
After treatment, collect both the culture medium (containing detached cells) and the adherent cells (after trypsinization).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for assessing the neuroprotective effects of 1-MeDIQ.
Caption: Proposed signaling pathways for 1-MeDIQ neuroprotection.
References
- 1. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in Brain Tissue by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, anti-addictive, and antidepressant-like properties. It acts as a reversible inhibitor of monoamine oxidase (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine.[1][2] By inhibiting MAO, 1-MeTIQ can modulate dopaminergic pathways and reduce oxidative stress associated with dopamine metabolism, making it a compound of interest in the context of neurodegenerative diseases such as Parkinson's disease.[1][2]
This application note provides a detailed and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-MeTIQ in brain tissue. The protocol is designed to offer high specificity and recovery, making it suitable for preclinical research and drug development studies.
Experimental Protocols
Brain Tissue Sample Preparation
This protocol outlines the steps for extracting 1-MeTIQ from brain tissue samples.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Deuterated 1-MeTIQ (1-MeTIQ-d4) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
5 mM Ammonium Formate solution
-
Homogenizer
-
Centrifuge capable of 12,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges
-
Vortex mixer
Procedure:
-
Weigh the frozen brain tissue sample.
-
Homogenize the tissue in a suitable volume of an appropriate buffer (e.g., 10 mL/g of tissue).[2]
-
Spike the homogenate with the internal standard, 1-MeTIQ-d4.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[2]
-
A combination of solvent and solid-phase extraction (SPE) can be employed for further cleanup and concentration of the analyte.[3][4]
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions: A specific and sensitive method for the analysis of 1-MeTIQ has been developed using a reversed-phase 5CN-MS column (150x2.0 mm, i.d.).[3][4] The mobile phase consists of methanol and 5 mM ammonium formate (90:10, v/v) delivered in an isocratic mode at a flow rate of 0.2 mL/min.[3][4]
| Parameter | Value |
| Column | 5CN-MS (150 x 2.0 mm)[3][4] |
| Mobile Phase | Methanol / 5 mM Ammonium Formate (90:10, v/v)[3][4] |
| Flow Rate | 0.2 mL/min[3][4] |
| Injection Volume | 1.0 - 20 µL |
| Column Temperature | 40°C[2] |
Mass Spectrometry (MS/MS) Conditions: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[3][4]
| Parameter | Value |
| Ionization Mode | ESI Positive[2] |
| Capillary Voltage | 3.0 kV[3] |
| Source Temperature | 150°C[3] |
| Desolvation Temp. | 400°C[3] |
| Cone Voltage | 15 V[3] |
| Collision Gas | Argon[3] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-MeTIQ | 147.8[3][4] | 130.8[3][4] | 16[3] |
| 1-MeTIQ-d4 (IS) | 151.8[3] | 133.8[3] | 16[3] |
Data Presentation
The following table summarizes the quantitative performance of the described LC-MS/MS method for 1-MeTIQ analysis.
| Parameter | Result |
| Lower Limit of Detection (LLOD) | 0.01 ng/mL[3][4] |
| Linearity (r²) | >0.99[3][4] |
| Recovery | >94.1%[3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from brain tissue sample preparation to data acquisition.
Caption: Workflow for LC-MS/MS analysis of 1-MeTIQ in brain tissue.
1-MeTIQ Signaling Pathway
This diagram depicts the proposed mechanism of 1-MeTIQ's neuroprotective action through the inhibition of monoamine oxidase and its effect on dopamine metabolism.
Caption: 1-MeTIQ inhibits MAO, reducing oxidative stress from dopamine metabolism.
References
- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
Application of 1-Methyl-3,4-dihydroisoquinoline and its Derivatives in Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1] Current treatments primarily offer symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression.[1]
In the search for such therapies, a class of compounds known as tetrahydroisoquinolines has garnered significant interest. Notably, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , an endogenous substance found in the human brain, has demonstrated parkinsonism-preventing properties in various preclinical models.[2][3] Conversely, levels of 1MeTIQ have been found to be markedly reduced in the brains of Parkinson's patients.[2]
The focus of this document is on the application of this chemical scaffold in Parkinson's disease research. While the user's query specified 1-Methyl-3,4-dihydroisoquinoline (1-MeDIQ) , the available scientific literature indicates that 1-MeDIQ primarily serves as a synthetic precursor to the biologically active, fully reduced compound, 1MeTIQ. The synthesis of 1MeTIQ often involves a Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.[4] Therefore, this document will focus on the well-documented neuroprotective applications of 1MeTIQ in Parkinson's disease research, while acknowledging the role of 1-MeDIQ in its synthesis.
Mechanism of Action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
The neuroprotective effects of 1MeTIQ are believed to be multifactorial, targeting several key pathways implicated in the pathogenesis of Parkinson's disease. Evidence suggests that 1MeTIQ and its derivatives can attenuate oxidative stress, inhibit apoptosis, and modulate cell survival signaling pathways.[1] Furthermore, 1MeTIQ has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine, which could contribute to its neuroprotective and potential antidepressant-like effects.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of 1MeTIQ and its derivatives in models of Parkinson's disease.
Table 1: In Vivo Effects of 1MeTIQ and Hydroxylated Derivatives on MPTP-Induced Dopamine Depletion in Mouse Brain [3]
| Compound | Treatment | Striatal Dopamine Content (ng/g tissue) | % of Control |
| Control | Saline | 10,000 ± 500 | 100% |
| MPTP | MPTP (20 mg/kg x 4) | 3,500 ± 300 | 35% |
| 1MeTIQ | 1MeTIQ (50 mg/kg) + MPTP | 6,800 ± 400 | 68% |
| 5-Hydroxy-1MeTIQ | 5-OH-1MeTIQ (50 mg/kg) + MPTP | 7,200 ± 450 | 72% |
| 6-Hydroxy-1MeTIQ | 6-OH-1MeTIQ (50 mg/kg) + MPTP | 8,500 ± 500 | 85% |
| 7-Hydroxy-1MeTIQ | 7-OH-1MeTIQ (50 mg/kg) + MPTP | 7,900 ± 480 | 79% |
Table 2: In Vitro Neuroprotective Effects of Hydroxy-1MeTIQ Derivatives Against Salsolinol-Induced Toxicity in SH-SY5Y Cells [7]
| Compound | Concentration for Max Protection | Cell Viability (% of control) |
| Salsolinol (100 µM) | - | 50 ± 5% |
| 1MeTIQ | 10 µM | 75 ± 6% |
| 5-Hydroxy-1MeTIQ | 1 µM | 80 ± 7% |
| 6-Hydroxy-1MeTIQ | 1 µM | 90 ± 5% |
| 7-Hydroxy-1MeTIQ | 1 µM | 85 ± 6% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo MPTP-Induced Parkinsonism Model in Mice
This protocol is based on methodologies described in studies evaluating the parkinsonism-preventing activity of 1MeTIQ derivatives.[3][8]
1. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: MPTP-HCl (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).
-
Group 3: 1MeTIQ derivative (e.g., 50 mg/kg, i.p.) 30 minutes prior to each MPTP injection.
3. Behavioral Assessment (Pole Test):
-
Perform 7 days after the last MPTP injection.
-
Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter).
-
Record the time taken for the mouse to turn completely downward (T-turn) and the total time to descend to the base (T-total).
-
An increase in these times indicates bradykinesia.
4. Neurochemical Analysis:
-
Following behavioral testing, euthanize the mice.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer.
-
Measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
5. Immunohistochemistry:
-
Perfuse a separate cohort of animals with paraformaldehyde.
-
Dissect the brains and prepare coronal sections through the substantia nigra.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive cells using stereological methods.
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is adapted from studies investigating the neuroprotective effects of 1MeTIQ derivatives against neurotoxins.[7]
1. Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, treat cells with retinoic acid (e.g., 10 µM) for 4-6 days.
2. Neurotoxicity Induction and Treatment:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of 1MeTIQ derivatives (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Introduce the neurotoxin, such as salsolinol (e.g., 100 µM), to induce cell death.
-
Include a vehicle control group and a toxin-only group.
3. Cell Viability Assessment (MTT Assay):
-
After 24 hours of incubation with the neurotoxin, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Synthesis of 1MeTIQ from 1-MeDIQ
As previously mentioned, this compound (1-MeDIQ) is a key intermediate in the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). A common synthetic route is the Bischler-Napieralski reaction followed by reduction.
1. Bischler-Napieralski Reaction:
-
N-Acetyl-β-phenylethylamine is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
-
This facilitates an intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the 3,4-dihydroisoquinoline ring of 1-MeDIQ.
2. Reduction:
-
The resulting this compound is then reduced to the corresponding tetrahydroisoquinoline.
-
Common reducing agents for this transformation include sodium borohydride (NaBH4) or catalytic hydrogenation.
This two-step process provides an efficient route to synthesize 1MeTIQ for use in research applications.
Conclusion and Future Directions
The endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its derivatives represent a promising class of molecules for the development of neuroprotective therapies for Parkinson's disease. Their multifactorial mechanism of action, including the attenuation of dopamine depletion in preclinical models, makes them attractive lead compounds. While this compound (1-MeDIQ) is not directly implicated as a therapeutic agent, its role as a key synthetic intermediate is crucial for the continued investigation of 1MeTIQ and its analogs.
Future research should focus on:
-
Elucidating the precise molecular targets of 1MeTIQ within neuronal cells.
-
Conducting structure-activity relationship (SAR) studies to optimize the neuroprotective potency and pharmacokinetic properties of 1MeTIQ derivatives.
-
Evaluating the efficacy of lead compounds in more advanced and chronic models of Parkinson's disease.
-
Investigating the potential for these compounds to modify the course of neuroinflammation, a key component of Parkinson's disease pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 1,3-Disubstituted 3,4-Dihydroisoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel 1,3-disubstituted 3,4-dihydroisoquinoline analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The protocols detailed below offer step-by-step guidance for the synthesis and characterization of these analogs, focusing on the widely employed Bischler-Napieralski reaction.
Introduction
1,3-Disubstituted 3,4-dihydroisoquinolines are a class of heterocyclic compounds that form the core structure of many alkaloids and pharmacologically active agents.[1] Their diverse biological activities include anticonvulsant, spasmolytic, anticancer, and anti-inflammatory properties.[1][2][3] The substituents at the 1 and 3 positions of the dihydroisoquinoline scaffold play a crucial role in determining the pharmacological profile of these molecules, making the development of efficient and versatile synthetic methodologies a key area of research.
The primary synthetic route to these compounds is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide.[4][5][6] An alternative approach involves the Pictet-Spengler reaction to form a tetrahydroisoquinoline precursor, followed by oxidation.[7][8] These methods allow for the introduction of a wide variety of substituents at the desired positions, enabling the generation of diverse chemical libraries for drug discovery and development.
Synthetic Methodologies
The synthesis of 1,3-disubstituted 3,4-dihydroisoquinoline analogs is predominantly achieved through the Bischler-Napieralski reaction. This method offers a straightforward approach to construct the dihydroisoquinoline core from readily available starting materials.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: the acylation of a substituted β-phenylethylamine to form the corresponding amide, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Disubstituted 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction
This protocol describes the synthesis of a series of 1-substituted-3-isopropyl-3,4-dihydroisoquinolines, demonstrating the versatility of the Bischler-Napieralski reaction.[7]
Step 1: Synthesis of the N-Acyl-β-phenylethylamide Intermediate
-
To a solution of the appropriate substituted β-phenylethylamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl-β-phenylethylamide (1.0 eq.) in a dry, inert solvent such as 1,2-dichloroethane or acetonitrile.[7][9]
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5-2.0 eq.), dropwise to the solution at room temperature.[7]
-
Reflux the reaction mixture for 1-3 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-disubstituted 3,4-dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
Characterization Data
The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Example Spectroscopic Data for 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline (5b): [7]
-
¹H-NMR (CDCl₃): δ 7.61–7.63 (m, 2H), 7.45–7.47 (m, 1H), 7.36–7.40 (m, 2H), 7.18–7.26 (m, 5H), 4.30–4.35 (m, 1H, CH), 2.93–2.97 (m, 1H, CH₂), 2.81–2.85 (m, 1H, CH₂), 1.85–1.92 (m, 1H, CH(CH₃)₂), 1.03 (d, 3H, J = 6.4, CH(CH₃)₂), 1.01 (d, 3H, J = 6.4, CH(CH₃)₂).
-
¹³C-NMR (CDCl₃): δ 167.28, 138.32, 135.12, 131.23, 129.22, 128.53, 128.47, 126.41, 55.51, 37.98, 30.77, 19.70, 17.84.
-
HRMS (ESI) m/z: calcd. for [M+H]⁺ C₁₈H₂₀N⁺ = 250.15903, found 250.15866.
Quantitative Data
The following tables summarize the yields and biological activities of representative 1,3-disubstituted 3,4-dihydroisoquinoline analogs.
Table 1: Synthesis Yields of 1-Substituted-3-isopropyl-3,4-dihydroisoquinolines[7]
| Compound | R (at C1) | Yield (%) |
| 5a | Methyl | 62 |
| 5b | Phenyl | 70 |
| 5c | 2-Chlorophenyl | 75 |
| 5d | Benzyl | 72 |
Table 2: In Vitro Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Analogs Against CEM Leukemia Cell Line[3]
| Compound | R¹ (at C1) | R² (at C4) | IC₅₀ (µM) |
| 21 | 3'-Amino-4'-methoxyphenyl | 4-Pyridinylmethyl | 4.10 |
| 32 | 3',4'-Dimethoxyphenyl | 4'-Nitrobenzyl | 0.64 |
Biological Applications and Signaling Pathways
1,3-Disubstituted 3,4-dihydroisoquinoline analogs have shown promise in several therapeutic areas, including as spasmolytics and anticancer agents.
Spasmolytic Activity
Certain analogs exhibit smooth muscle relaxant properties, making them potential candidates for treating conditions like irritable bowel syndrome (IBS).[7] The mechanism of smooth muscle contraction and relaxation is primarily regulated by intracellular calcium levels and the phosphorylation state of myosin light chain (MLC).[7][10] Spasmolytic agents can interfere with this pathway to induce muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. reddit.com [reddit.com]
- 4. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 6. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-3,4-dihydroisoquinoline Hydrochloride as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 1-Methyl-3,4-dihydroisoquinoline hydrochloride as an analytical standard. This compound and its derivatives are of significant interest in neuropharmacology and medicinal chemistry, particularly in the context of neurodegenerative diseases. Accurate quantification is crucial for research and development in these areas.
Physicochemical Properties and Purity
This compound hydrochloride is a solid, water-soluble salt of the corresponding dihydroisoquinoline base. As an analytical standard, it is essential to have well-characterized material. The following table summarizes typical physicochemical properties and purity data for a reference standard.
| Property | Typical Value | Method of Analysis |
| Chemical Formula | C₁₀H₁₂ClN | - |
| Molecular Weight | 181.66 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Purity (NMR) | Conforms to structure | ¹H NMR |
| Solubility | Soluble in water and methanol | Visual Inspection |
| Storage Conditions | Store at 2-8°C, protected from light and moisture | - |
| Stability | Stable for at least 2 years under recommended storage conditions | Stability Study |
Applications
This compound and its derivatives are primarily used as reference standards in the following applications:
-
Neuropharmacological Research: For the quantification of endogenous or administered this compound in biological matrices such as brain tissue and cerebrospinal fluid, particularly in studies related to Parkinson's disease and other neurodegenerative disorders.
-
Medicinal Chemistry: As a reference standard for the identification and quantification of synthetic intermediates and final products in the development of new therapeutic agents based on the isoquinoline scaffold.
-
Metabolism Studies: To identify and quantify metabolites of related compounds in in vitro and in vivo metabolism studies.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification by HPLC-UV
This method is suitable for the quantification of this compound in bulk material and simple formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound hydrochloride analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
HPLC-UV Workflow for Quantification
Quantification by LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound hydrochloride analytical standard
-
Internal Standard (IS) (e.g., deuterated this compound)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and IS Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride (1 mg/mL) and the IS (1 mg/mL) in methanol.
-
Prepare working solutions and calibration standards by serial dilution in 50% methanol.
-
-
Sample Preparation (e.g., Brain Tissue):
-
Homogenize brain tissue in an appropriate buffer.
-
Perform protein precipitation by adding acetonitrile containing the IS.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Optimize the MS parameters for this compound and the IS.
-
Monitor the following MRM transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 146.1 131.1 | Internal Standard (d3) | 149.1 | 134.1 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
LC-MS/MS Workflow for Biological Samples
Quantification by GC-MS
This method is suitable for the analysis of this compound after appropriate sample preparation, often involving derivatization for improved chromatographic performance.
Instrumentation:
-
GC-MS system with an autosampler
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
This compound hydrochloride analytical standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in methanol (1 mg/mL).
-
Prepare calibration standards by diluting the stock solution in methanol.
-
-
Sample Preparation and Derivatization:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
-
Signaling Pathway Context: Interaction with Dopamine Metabolism
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a closely related endogenous compound, is known to interact with the dopamine metabolic pathway. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine. This inhibition leads to a shift in dopamine catabolism, decreasing the formation of DOPAC and increasing the levels of 3-MT. This neurochemical modulation is a key area of research in the context of Parkinson's disease.
Inhibition of Dopamine Metabolism
Application Notes and Protocols for In Vivo Administration of 1-MeTIQ in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the mammalian brain that has demonstrated significant neuroprotective properties in various rodent models of neurological disorders.[1][2][3][4] Its mechanism of action is multifaceted, involving the reversible inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[5] These characteristics make 1-MeTIQ a compound of interest for therapeutic development in conditions such as Parkinson's disease and drug addiction.[1][3][6][7] This document provides detailed application notes and protocols for the in vivo administration of 1-MeTIQ in rodent models to facilitate reproducible and effective preclinical research.
Data Presentation: Quantitative Summary of 1-MeTIQ Administration
The following tables summarize the key quantitative parameters for the in vivo administration of 1-MeTIQ as reported in various rodent studies.
Table 1: Dosage and Administration Route
| Parameter | Details | Rodent Model | Source |
| Dosage Range | 25 - 50 mg/kg | Rat | [1][2][6] |
| Administration Route | Intraperitoneal (i.p.) | Rat | [7][8][9] |
| Vehicle | Sterile 0.9% NaCl (Saline) | Rat | [9] |
| Injection Volume | 1 mL/kg | Rat | [9] |
Table 2: Treatment Regimens
| Regimen Type | Duration | Frequency | Rodent Model | Source |
| Acute | Single dose | Once | Rat | [8] |
| Chronic | 7 consecutive days | Daily | Rat | [8][9] |
Experimental Protocols
Protocol 1: Preparation of 1-MeTIQ Solution for Injection
This protocol describes the preparation of a 1-MeTIQ solution suitable for intraperitoneal injection in rodents.
Materials:
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) powder
-
Sterile 0.9% sodium chloride (NaCl) solution (saline)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of 1-MeTIQ: Based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the total weight of the animals to be treated, calculate the total mass of 1-MeTIQ powder needed.
-
Determine the total volume of vehicle: Based on an injection volume of 1 mL/kg, calculate the total volume of sterile 0.9% NaCl solution required.
-
Dissolve 1-MeTIQ:
-
Aseptically weigh the calculated amount of 1-MeTIQ powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% NaCl solution to the vial.
-
Vortex the solution until the 1-MeTIQ is completely dissolved.[9]
-
-
Sterile filter the solution: To ensure sterility, filter the 1-MeTIQ solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution fresh or within a short period to ensure stability.
Protocol 2: Intraperitoneal (i.p.) Administration of 1-MeTIQ in Rats
This protocol outlines the standard procedure for administering 1-MeTIQ via intraperitoneal injection to rats.
Materials:
-
Prepared 1-MeTIQ solution
-
Rat (appropriately restrained)
-
Sterile syringe (1 mL or 3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection. The animal should be held firmly but gently to avoid causing distress or injury. One common method is to hold the rat with its head tilted slightly downwards.
-
-
Syringe Preparation:
-
Draw the calculated volume of the 1-MeTIQ solution into a sterile syringe fitted with a 23-25 gauge needle.
-
Remove any air bubbles from the syringe.
-
-
Injection Site Identification and Disinfection:
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears, withdraw the needle and select a new injection site with a fresh needle.
-
If there is no aspirate, slowly and steadily inject the 1-MeTIQ solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor it for any signs of distress, discomfort, or adverse reactions.
-
For chronic administration studies, alternate the injection side (left and right lower quadrants) on subsequent days to minimize local irritation.
-
Visualizations
Signaling Pathway of 1-MeTIQ
Caption: Signaling pathway of 1-MeTIQ's neuroprotective effects.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for 1-MeTIQ in vivo studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. Chronic Intraventricular Administration of 1-Methyl-4-Phenylpyridinium as a Progressive Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric hydrogenation of 1-Methyl-3,4-dihydroisoquinoline to enantiopure tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline is a critical process in medicinal chemistry and drug development, as this chiral scaffold is a key structural motif in numerous biologically active compounds and natural products. Asymmetric hydrogenation of the corresponding prochiral precursor, 1-methyl-3,4-dihydroisoquinoline, offers a direct and atom-economical route to access these valuable enantiopure tetrahydroisoquinolines. This application note provides a detailed overview of the catalysts, reaction conditions, and experimental protocols for achieving this transformation with high enantioselectivity.
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation
The following tables summarize the quantitative data for the asymmetric hydrogenation of this compound and its activated derivatives using various catalytic systems. These results highlight the influence of the metal center, chiral ligand, and reaction conditions on the yield and enantiomeric excess (e.e.) of the desired 1-methyl-1,2,3,4-tetrahydroisoquinoline product.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated 1-Methylisoquinoline [1]
| Entry | Catalyst Precursor | Chiral Ligand | Activator | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | [{Ir(cod)Cl}₂] | (S)-SEGPHOS | Benzyl Chloroformate | THF | 50 | 25 | 24 | 87 | 76 |
| 2 | [{Ir(cod)Cl}₂] | (S)-SEGPHOS | Benzyl Chloroformate | THF | 50 | 25 | 24 | - | 83* |
*Reaction performed in the presence of LiBF₄ as an additive.
Table 2: Heterogeneous Ruthenium-Catalyzed Asymmetric Hydrogenation of this compound [2]
| Entry | Catalyst | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] immobilized in [Bmim]NTf₂ | [Bmim]NTf₂ | 50 | 50 | 12 | >99 | 95 |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of in situ Activated 1-Methylisoquinoline[1]
This protocol is based on the procedure described by Zhou and coworkers for the asymmetric hydrogenation of isoquinolines activated by chloroformates.
Materials:
-
[{Ir(cod)Cl}₂] (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-SEGPHOS (Chiral diphosphine ligand)
-
1-Methylisoquinoline (Substrate)
-
Benzyl Chloroformate (Activator)
-
Lithium Carbonate (Base)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
-
Stainless-steel autoclave
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [{Ir(cod)Cl}₂] (0.005 mmol) and (S)-SEGPHOS (0.011 mmol).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 15-20 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate flask, dissolve 1-methylisoquinoline (1.0 mmol) and lithium carbonate (1.2 mmol) in anhydrous THF (5 mL).
-
Add the prepared catalyst solution to the substrate mixture.
-
Slowly add benzyl chloroformate (1.1 mmol) to the reaction mixture at room temperature. The formation of the dihydroisoquinolinium salt occurs in situ.
-
-
Hydrogenation:
-
Transfer the entire reaction mixture to a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
-
Work-up and Purification:
-
After 24 hours, carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate) to afford the enantiopure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Heterogeneous Ruthenium-Catalyzed Asymmetric Hydrogenation[2]
This protocol is adapted from the work of Fan and coworkers on the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines using a heterogeneous catalyst in an ionic liquid.
Materials:
-
[Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] immobilized in [Bmim]NTf₂ (Catalyst)
-
This compound (Substrate)
-
[Bmim]NTf₂ (1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) (Solvent/Catalyst support)
-
Hydrogen gas (H₂)
-
Stainless-steel autoclave
Procedure:
-
Reaction Setup:
-
To a glass liner for the autoclave, add the immobilized ruthenium catalyst (e.g., 1 mol%).
-
Add this compound (1.0 mmol) and the ionic liquid [Bmim]NTf₂ (e.g., 2 mL).
-
-
Hydrogenation:
-
Place the glass liner inside the stainless-steel autoclave and seal it.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
-
Work-up and Product Isolation:
-
After cooling to room temperature, carefully vent the autoclave.
-
Extract the product from the ionic liquid phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The catalyst remains in the ionic liquid phase.
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for the asymmetric hydrogenation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the asymmetric hydrogenation reaction.
References
Troubleshooting & Optimization
Troubleshooting low yields in Bischler-Napieralski cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Bischler-Napieralski cyclization reaction, specifically focusing on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and what is it used for?
The Bischler-Napieralski reaction is a chemical reaction used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates.[1] This intramolecular electrophilic aromatic substitution is a fundamental tool for constructing the isoquinoline core, a structural motif present in numerous alkaloids and pharmacologically active compounds.[2][3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form isoquinolines.[4]
Q2: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction can often be attributed to one or more of the following factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation. The reaction is most effective when electron-donating groups are present on the benzene ring.[5]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, commonly used dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[6]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative as a byproduct.[3][4] This is particularly common when the resulting styrene is highly conjugated.[7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product, often resulting in the formation of tar.[8]
Q3: How do I choose the appropriate dehydrating agent for my substrate?
The selection of the dehydrating agent is crucial and depends on the reactivity of your specific substrate.[6]
-
For electron-rich aromatic rings: Phosphorus oxychloride (POCl₃) is a commonly used and often effective reagent.[1]
-
For substrates with deactivated or less reactive aromatic rings: A stronger dehydrating agent may be necessary. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent option.[4][6]
-
For sensitive substrates or to minimize side reactions: Milder, more modern protocols can be employed. A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, which can improve yields and reduce the formation of byproducts.[2][7]
Q4: I am observing a significant amount of a styrene byproduct. How can this be minimized?
The formation of a styrene derivative is indicative of the retro-Ritter side reaction.[3][4] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[7]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2]
-
Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation.[7]
Q5: My reaction mixture has turned into a thick, unmanageable tar. What went wrong and how can I prevent it?
Tar formation is typically a result of polymerization or decomposition of starting materials and products, often caused by excessively high temperatures or prolonged reaction times.[8] To avoid this:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed to prevent overheating and decomposition.[8]
-
Solvent: Ensure that a sufficient volume of an appropriate anhydrous solvent is used to maintain a stirrable reaction mixture.[8]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[5] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[4][5] |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[6] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[7] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[2][8] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of Styrene Side Product | The retro-Ritter reaction is competing with the desired cyclization.[4] | Use the corresponding nitrile as a solvent to shift the equilibrium.[7] Employ milder conditions (e.g., Tf₂O/2-chloropyridine) to suppress the side reaction.[2] |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene. | The choice of dehydrating agent can influence the product distribution. For example, using POCl₃ alone may favor the "normal" product over rearranged isomers that can form with P₂O₅.[6] Thoroughly characterize the product mixture to identify all isomers. |
Comparative Yields of Dehydrating Agents
The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 75 | [5] |
| P₂O₅/POCl₃ | Toluene | Reflux | 85 | [5] |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | 0 °C to rt | 92 | [5] |
| PPA (Polyphosphoric acid) | - | 100-140 °C | 60 | [6] |
| Eaton's Reagent (P₂O₅/MsOH) | - | 60 °C | 88 | [1] |
Key Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline and may require optimization for specific substrates.[8]
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method, developed by Movassaghi, allows for milder reaction conditions.[7][8]
-
Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20°C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of the Bischler-Napieralski Reaction.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it significant?
The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or tetrahydro-β-carboline ring system.[1][2][3] This reaction is fundamental in organic synthesis for constructing these scaffolds, which are core structures in many natural products and pharmacologically active compounds with diverse biological activities, including antiviral and antitumor properties.[1][4]
Q2: What are the key factors that influence the yield of the Pictet-Spengler reaction?
The success and yield of a Pictet-Spengler reaction are highly dependent on several factors. These include the electronic nature of the β-arylethylamine, the reactivity of the carbonyl compound, the choice of acid catalyst and solvent, and the reaction temperature and pH.[1] Generally, electron-donating groups on the aromatic ring of the β-arylethylamine lead to higher yields under milder conditions.[1][5]
Q3: What types of catalysts and solvents are commonly used?
A variety of catalysts and solvents can be employed, and the optimal choice is substrate-dependent.[1]
-
Catalysts:
-
Protic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are common.[1][6]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) and gold(I) complexes have been used.[1][6]
-
Organocatalysts: Chiral phosphoric acids and thiourea derivatives are employed, particularly for asymmetric reactions.[1][7]
-
-
Solvents:
Q4: Can ketones be used in place of aldehydes?
Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging due to greater steric hindrance and the lower reactivity of the ketone carbonyl group. Consequently, harsher reaction conditions may be necessary to achieve good yields.[1][8]
Q5: How critical is pH to the reaction?
The pH of the reaction mixture is a critical parameter that can significantly impact the reaction rate. Acidic conditions are generally required to facilitate the formation of the electrophilic iminium ion, which is a key intermediate in the reaction mechanism.[1][2] However, the optimal pH can vary depending on the specific substrates.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Pictet-Spengler reaction and provides potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated aromatic ring | The indole or phenyl ring of the β-arylethylamine may not be electron-rich enough for efficient cyclization.[1][2] Consider using starting materials with electron-donating groups. Alternatively, harsher reaction conditions such as a stronger acid or higher temperature may be required.[1][2] |
| Ineffective catalyst | The chosen acid catalyst may be too weak or incompatible with the substrates.[1][6] Screen a variety of protic and Lewis acid catalysts and optimize the catalyst loading. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[1] |
| Improper reaction temperature | The optimal temperature can vary significantly.[1] Experiment with a range of temperatures from room temperature to reflux.[1] Be aware that higher temperatures can sometimes lead to decomposition, so careful monitoring is essential.[1][9] |
| Decomposition of starting materials or product | Sensitive functional groups on the aldehyde or β-arylethylamine may not be stable under the reaction conditions.[1][6] Employ milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[1] |
| Poor quality of reagents | Impurities in the aldehyde or solvent can interfere with the reaction.[6] Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[6] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Epimerization at C-1 | Harsh acidic conditions can lead to the loss of stereochemical integrity at the newly formed chiral center.[6] Careful control of acidity and temperature is crucial. Strong acid may favor the formation of the trans isomer, but overly harsh conditions can promote other side reactions.[6][10] |
| Formation of isomers (iso-THIQs) | Unprotected hydroxyl groups on the phenethylamine ring can lead to the formation of undesired isomers.[9] Protecting such groups before the reaction can prevent this side reaction. |
| Oxidation/Decomposition | The indole nucleus can be susceptible to oxidation under certain conditions.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. |
Problem 3: Purification Challenges
| Possible Cause | Suggested Solution |
| Product is difficult to separate from starting materials | Unreacted starting materials can co-elute with the product during chromatography.[1] Monitor the reaction by thin-layer chromatography (TLC) to ensure it goes to completion.[1][4] If the polarities are very similar, consider derivatizing the product to alter its polarity before purification.[1] |
| Product is an oil and difficult to crystallize | The product may not readily crystallize, making purification by recrystallization challenging.[11] Purification by column chromatography is the most common alternative.[12] |
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on Yield
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA (1.1 eq) | CH₂Cl₂ | RT | 12 | 85 |
| Tryptamine | Benzaldehyde | HCl (1.1 eq) | MeOH | Reflux | 6 | 78 |
| Tryptamine | Benzaldehyde | BF₃·OEt₂ (1.1 eq) | CH₂Cl₂ | 0 to RT | 8 | 92 |
| Phenethylamine | Formaldehyde | HCl | Water | 100 | 2 | ~70 |
| Dopamine | Phenylacetaldehyde | (S,S)-IDPi (2 mol%) | CHCl₃ | RT | 24 | 99 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Effect of Solvent on Yield and Selectivity
| β-Arylethylamine | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| D-Tryptophan methyl ester HCl | Piperonal | - | Acetonitrile | Reflux | 20 | >95 | 99:1 |
| D-Tryptophan methyl ester HCl | Piperonal | - | Nitromethane | Reflux | 20 | >95 | 99:1 |
| D-Tryptophan methyl ester HCl | Piperonal | - | Isopropanol | Reflux | 20 | High | Mixture |
| Dopamine Derivative | Aldehyde 11 | - | Toluene | 100 | 96 | 45 (ortho) | - |
| Dopamine Derivative | Aldehyde 11 | - | TFE | RT | 1 | 95 (para) | - |
Data compiled from sources[10][13] for illustrative purposes.
Experimental Protocols
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)[12]
-
Anhydrous solvent (e.g., dichloromethane, toluene, methanol)[12]
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))[12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the tryptamine derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.[14]
-
Add the aldehyde to the stirred solution at room temperature.[1]
-
Add the acid catalyst dropwise.[4]
-
Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC or HPLC.[1]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[12]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[12]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Protocol 2: Enantioselective Pictet-Spengler Reaction Using a Chiral Catalyst
This protocol outlines a general procedure for an enantioselective reaction.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Chiral catalyst (e.g., chiral phosphoric acid or thiourea derivative)
-
Anhydrous solvent (e.g., diethyl ether, toluene)[12]
-
Molecular sieves (e.g., 4 Å)
-
Triethylamine
-
Solvents for chromatography
Procedure:
-
To a flame-dried flask containing the tryptamine derivative and molecular sieves, add the anhydrous solvent.[12]
-
Add the chiral catalyst to the mixture.
-
Cool the reaction to the desired temperature (e.g., -30 °C).[12]
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction for the specified time and monitor by TLC.[12]
-
Quench the reaction with triethylamine.[12]
-
Allow the mixture to warm to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.[12]
-
Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[12]
Visualizations
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: A typical workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Identifying side products in the synthesis of 1-Methyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3,4-dihydroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Bischler-Napieralski reaction and the Pictet-Spengler reaction followed by an oxidation step. The Bischler-Napieralski reaction involves the cyclization of N-acetyl-2-phenylethylamine using a dehydrating agent.[1][2][3] The Pictet-Spengler route typically starts with the condensation of phenethylamine with an aldehyde to form a tetrahydroisoquinoline, which is then oxidized to the desired dihydroisoquinoline.[4][5][6][7]
Q2: My Bischler-Napieralski reaction is giving a very low yield. What are the potential causes?
A2: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Insufficiently strong dehydrating agent: This reaction requires potent dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1][2][3] For less activated aromatic rings, a mixture of P₂O₅ in refluxing POCl₃ may be necessary.[2]
-
Side reactions: The most significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[1] This is more likely to occur at elevated temperatures.
-
Incomplete reaction: The reaction may require refluxing for an adequate duration to proceed to completion. Monitoring the reaction by TLC is crucial.
-
Substrate decomposition: The starting material or product may be sensitive to the harsh acidic conditions and high temperatures, leading to decomposition.
Q3: I have an unexpected, non-polar byproduct in my Bischler-Napieralski reaction. What could it be?
A3: A common non-polar byproduct is a styrene derivative, resulting from a retro-Ritter reaction.[1] This side reaction is a known competitor to the desired cyclization. The formation of a conjugated system can favor this pathway.[1]
Q4: Can I use the Pictet-Spengler reaction to directly synthesize this compound?
A4: The traditional Pictet-Spengler reaction yields a 1-methyl-1,2,3,4-tetrahydroisoquinoline. To obtain this compound, a subsequent oxidation step is required to introduce the imine functionality.
Q5: What are suitable oxidizing agents for converting the tetrahydroisoquinoline intermediate to the desired dihydroisoquinoline?
A5: A variety of oxidizing agents can be employed for the dehydrogenation of the tetrahydroisoquinoline intermediate. Elemental sulfur in a suitable solvent at elevated temperatures is one effective method.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield (Bischler-Napieralski) | Incomplete dehydration and cyclization. | Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃). Increase reaction time and/or temperature, monitoring carefully by TLC. |
| Competing retro-Ritter side reaction. | Consider a modified procedure using oxalyl chloride to form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[8] | |
| Multiple spots on TLC, difficult purification | Presence of starting material, styrene byproduct, and potentially other decomposition products. | Optimize reaction conditions (temperature, time) to favor the desired product. For purification, column chromatography on silica gel or alumina may be effective. Consider converting the basic product to its hydrochloride salt for purification by recrystallization. |
| Product appears as a dark oil | Formation of polymeric or tar-like byproducts due to harsh reaction conditions. | Lower the reaction temperature if possible. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. |
| Low yield in the oxidation step (Pictet-Spengler route) | Incomplete oxidation. | Increase the amount of oxidizing agent or the reaction time. Ensure the reaction temperature is sufficient for the chosen oxidant. |
| Over-oxidation to the fully aromatic isoquinoline. | Carefully control the stoichiometry of the oxidizing agent and the reaction time. Monitor the reaction progress closely by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of this compound
-
Acetylation of 2-Phenylethylamine: To a solution of 2-phenylethylamine in a suitable solvent (e.g., dichloromethane), add one equivalent of acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with aqueous sodium bicarbonate and brine, then dry the organic layer and concentrate in vacuo to obtain N-acetyl-2-phenylethylamine.
-
Cyclization: In a flask equipped with a reflux condenser and a drying tube, dissolve the N-acetyl-2-phenylethylamine in a high-boiling solvent such as toluene or xylene. Add a dehydrating agent (e.g., 1.5 equivalents of POCl₃) portion-wise. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling, carefully quench the reaction mixture by pouring it onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Pictet-Spengler/Oxidation Synthesis
-
Pictet-Spengler Reaction: Condense 2-phenylethylamine with one equivalent of acetaldehyde in the presence of an acid catalyst (e.g., HCl or H₂SO₄) in a suitable solvent. This reaction forms 1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
Oxidation: Dissolve the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline in a high-boiling solvent like toluene. Add elemental sulfur and reflux the mixture for several hours. Monitor the formation of this compound by TLC or GC.
-
Purification: After completion, cool the reaction mixture, filter off any excess sulfur, and concentrate the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Bischler-Napieralski reaction pathway and competing side reaction.
Caption: A troubleshooting workflow for synthesis issues.
Caption: Two-step synthesis via Pictet-Spengler and subsequent oxidation.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polyhydroxylated Dihydroisoquinoline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of polyhydroxylated dihydroisoquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polyhydroxylated dihydroisoquinoline derivatives?
A1: The primary challenges stem from the inherent properties of these molecules. Their high polarity, due to multiple hydroxyl groups, can lead to poor retention on standard reversed-phase (C18) columns, often causing them to elute in the solvent front.[1] Additionally, the basic nitrogen atom in the dihydroisoquinoline core can interact with acidic silica gel, leading to peak tailing, irreversible adsorption, and even degradation of the compound.[2][3]
Q2: Which chromatographic techniques are most suitable for these compounds?
A2: The choice of technique depends on the specific compound, the scale of purification, and the desired purity. Common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Particularly with polar-modified or polar-endcapped columns designed for better retention of polar compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar analytes and can be very effective.[1][4]
-
Flash Chromatography: Can be used with modifications such as deactivating the silica gel or using alternative stationary phases like alumina.[2][5]
-
Ion-Exchange Chromatography (IEX): This method is highly effective for capturing these basic compounds from crude extracts, especially as an initial purification step.[1][6]
-
High-Speed Counter-Current Chromatography (HSCCC): As a liquid-liquid partitioning technique, it avoids the use of solid stationary phases, thereby preventing issues like irreversible adsorption and degradation.[1][7]
Q3: How can I prevent my polyhydroxylated dihydroisoquinoline derivative from degrading during purification?
A3: Compound stability is a critical concern, especially on acidic stationary phases like silica gel.[5] To prevent degradation, consider the following:
-
Test for Stability: Before committing to a large-scale purification, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to see if any new spots appear, which would indicate degradation.[1]
-
Deactivate Silica Gel: Pre-treat your silica gel column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA), to neutralize the acidic silanol sites.[2]
-
Use Alternative Stationary Phases: Opt for less acidic or basic stationary phases like neutral or basic alumina, or bonded phases such as diol or amine.[2][3]
-
Avoid Harsh Conditions: Be mindful of pH and temperature during the purification process.[1]
Troubleshooting Guides
Problem 1: Poor or No Retention in Reversed-Phase HPLC (Compound elutes in the solvent front)
Cause: The analyte is too polar for the stationary phase, resulting in insufficient interaction and retention.[1]
Solutions:
| Solution | Detailed Approach | Considerations |
| Increase Mobile Phase Polarity | Gradually increase the proportion of the aqueous component of your mobile phase. Modern RP columns can tolerate highly aqueous conditions (e.g., 95-99% water).[1][2] | Ensure your column is rated for high aqueous mobile phases to prevent phase collapse. |
| Employ a Polar-Modified Column | Switch to a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases.[1][2] | These columns offer different selectivity and can enhance the retention of polar analytes. |
| Switch to HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.[1][4] | The retention mechanism is different from RP-HPLC, so method development will be required. |
| Adjust Mobile Phase pH | For these basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the dihydroisoquinoline nitrogen. This can increase interaction with the stationary phase and improve retention.[2] | Use a buffer to maintain a stable pH. Ensure all components of your system are stable at the chosen pH. |
Problem 2: Significant Peak Tailing in Chromatography
Cause: Peak tailing for basic compounds like dihydroisoquinoline derivatives is often caused by strong, undesirable interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[2]
Solutions:
| Solution | Detailed Approach | Considerations |
| Use Mobile Phase Additives | Add a small amount of a competing base, like 0.1-1% triethylamine (TEA), to your mobile phase. TEA will mask the active silanol sites, preventing your compound from interacting with them and thus improving peak shape.[2] | TEA can be difficult to remove from the final product and may suppress ionization in mass spectrometry. |
| Employ a Highly Deactivated Column | Use a high-quality, end-capped column where the number of accessible silanol groups is minimized through advanced surface treatment.[2] | These columns are generally more expensive but provide better performance for basic analytes. |
| Adjust Mobile Phase pH | Lowering the pH of the mobile phase protonates the basic analyte and suppresses the ionization of the acidic silanol groups, which minimizes the unwanted interactions.[2] | The stability of your compound at low pH should be confirmed. |
Problem 3: Low or No Recovery of the Compound
Cause: The compound may be irreversibly adsorbed onto the stationary phase, or it may have decomposed during the purification process.[1][5]
Solutions:
| Solution | Detailed Approach | Considerations |
| Change the Stationary Phase | If irreversible adsorption on silica is suspected, switch to a more inert support like alumina or celite.[1] | The selectivity will be different, so redevelopment of the separation method is necessary. |
| Use a Support-Free Method | Techniques like High-Speed Counter-Current Chromatography (HSCCC) do not use a solid support, completely eliminating the risk of irreversible adsorption.[1] | Requires specialized equipment. |
| Check for Compound in Early Fractions | Your compound may have eluted much faster than anticipated. Concentrate the initial fractions and re-analyze by TLC or LC-MS.[5] | This is a common issue for highly polar compounds in normal-phase chromatography. |
| Assess Compound Stability | Perform a stability test on a TLC plate as described in FAQ A3. If degradation is observed, use a deactivated stationary phase or an alternative purification method.[1][5] | Degradation on the column will lead to both low yield and impure fractions. |
Experimental Protocols
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is suitable for the purification of polyhydroxylated dihydroisoquinoline derivatives that show instability on standard silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Dry pack the appropriate size flash chromatography column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[2]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This will neutralize the acidic sites on the silica.[2]
-
Finally, flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.[2]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the initial elution solvent.
-
Alternatively, for compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the purified product.
Protocol 2: Reversed-Phase HPLC for Polar Compounds
This protocol outlines a starting point for purifying a polar polyhydroxylated dihydroisoquinoline derivative using RP-HPLC.
-
Column Selection: Start with a polar-endcapped or embedded polar group (EPG) C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol.
-
Note: The acidic additive helps to improve peak shape by protonating the basic analyte.[2]
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
-
Injection and Analysis: Inject a small, analytical-scale amount of your sample to determine the retention time of your target compound.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of your target compound from impurities.[9] For preparative scale-up, increase the column diameter and adjust the flow rate accordingly.
Visualizations
Caption: Workflow for selecting a suitable purification method.
Caption: Logic for troubleshooting peak tailing in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Polyhydroxylated alkaloids isolated from mulberry trees (Morusalba L.) and silkworms (Bombyx mori L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods | MDPI [mdpi.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Diastereoselectivity in Pictet-Spengler Reactions
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pictet-Spengler reaction is giving a low diastereomeric ratio (d.r.). How can I improve the selectivity?
A1: Low diastereoselectivity is a common issue and can often be addressed by carefully controlling the reaction conditions to favor either the kinetic or thermodynamic product. Key factors to consider are temperature, reaction time, and the choice of acid catalyst and solvent.
-
For the cis-diastereomer (Kinetic Control): This is typically favored under irreversible conditions. This usually involves lower reaction temperatures and shorter reaction times. The use of a strong acid can also promote the kinetically controlled pathway.[1]
-
For the trans-diastereomer (Thermodynamic Control): This is generally the more stable product and is favored under reversible conditions. This is achieved with higher reaction temperatures and longer reaction times, which allow the initial products to equilibrate to the most stable diastereomer.[2] The presence of a bulky N-substituent on the tryptamine derivative can also strongly favor the formation of the trans product.[3]
Q2: How do I specifically favor the formation of the cis-1,3-disubstituted tetrahydro-β-carboline?
A2: To favor the cis product, you need to operate under kinetic control.[1] This involves conditions that make the initial cyclization step irreversible. A recommended starting point is the use of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C).[4] Pre-forming the imine before adding the acid catalyst can also enhance cis-selectivity. The choice of ester group on the tryptophan derivative can also be important; for example, using an allyl ester has been shown to improve cis-selectivity due to potential π-stacking interactions in the transition state.[5]
Q3: My goal is the trans-1,3-disubstituted product. What are the best strategies to achieve high trans-selectivity?
A3: High trans-selectivity is achieved under thermodynamic control, where the reaction mixture is allowed to equilibrate to the more stable trans isomer.[2] This typically involves heating the reaction in a suitable solvent. A key strategy is to use a tryptamine derivative with a bulky N-substituent, such as a benzyl or diphenylmethyl group.[3] The steric hindrance from this group disfavors the cis transition state, leading to high trans selectivity. The reaction can be run in refluxing benzene or with an acid catalyst like TFA at room temperature for an extended period to ensure equilibration.[3][6]
Q4: I am observing significant epimerization at the C1 position. How can I prevent this?
A4: Epimerization at C1 is often a sign that the reaction conditions are allowing for equilibration between the cis and trans isomers. This is more common under thermodynamic control (higher temperatures, longer reaction times). If you are targeting the kinetic (cis) product, ensure that your reaction temperature is kept low and the reaction time is minimized. If the trans product is desired, epimerization is the mechanism by which it is formed from the initially produced cis isomer.
Q5: Can the choice of solvent significantly impact the diastereoselectivity?
A5: Yes, the solvent can have a profound effect on the diastereomeric ratio. Polar aprotic solvents like acetonitrile and nitromethane have been shown to significantly enhance cis-selectivity in certain cases.[7] For reactions under thermodynamic control, a non-polar solvent like refluxing benzene is often effective.[3] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.
Data Presentation: Influence of Reaction Conditions on Diastereoselectivity
The following tables summarize quantitative data on how different experimental parameters can influence the diastereomeric ratio (d.r.) of the products in Pictet-Spengler reactions.
Table 1: Effect of Solvent on the Diastereoselectivity of the Reaction between D-Tryptophan Methyl Ester Hydrochloride and Piperonal [7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Isopropanol | 83 | 8 | 92 | 97:3 |
| 2 | Methanol | 65 | 19 | 71 | 46:54 |
| 3 | Ethanol | 78 | 20 | 75 | 88:12 |
| 4 | n-Butanol | 118 | 3 | 82 | 95:5 |
| 5 | n-Pentanol | 120 | 8 | 80 | 96:4 |
| 6 | Nitromethane | 101 | 4 | 94 | 99:1 |
| 7 | Acetonitrile | 81 | 8 | 91 | 99:1 |
Table 2: Kinetic vs. Thermodynamic Control in the Reaction of Nb-Benzyl Tryptophan Methyl Ester with an Aldehyde [6]
| Conditions | Diastereomeric Ratio (cis:trans) | Control Type |
| Refluxing Benzene | 23:77 | Thermodynamic |
| TFA/CH2Cl2, 25 °C | Increased trans selectivity | Thermodynamic |
| Pre-formed imine, then TFA at low temp. | Predominantly cis | Kinetic |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of cis-1,3-Disubstituted Tetrahydro-β-carbolines (Kinetic Control) [4][8]
This protocol is designed to favor the formation of the kinetically controlled cis-diastereomer.
Materials:
-
Tryptamine or Tryptophan Ester Derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine or tryptophan ester derivative in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde to the cooled solution.
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for the Synthesis of trans-1,3-Disubstituted Tetrahydro-β-carbolines (Thermodynamic Control) [3][8]
This protocol is designed to favor the formation of the thermodynamically more stable trans-diastereomer.
Materials:
-
N-substituted Tryptophan Ester (e.g., Nb-benzyl tryptophan methyl ester) (1.0 eq)
-
Aldehyde (1.2 eq)
-
Benzene or Dichloromethane (CH2Cl2)
-
Trifluoroacetic Acid (TFA) (optional, for equilibration)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted tryptophan ester and the aldehyde in benzene in a round-bottom flask.
-
Reflux the mixture and monitor the reaction by TLC until the starting materials are consumed and the product ratio appears stable.
-
Alternatively, dissolve the reactants in dichloromethane at room temperature and add TFA. Stir for an extended period (e.g., 24-48 hours) to allow for equilibration.
-
After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the trans-diastereomer.
Visualizing Reaction Control and Troubleshooting
The following diagrams illustrate the key concepts for controlling diastereoselectivity and a general workflow for troubleshooting common issues.
Caption: Relationship between reaction temperature, control type, and the major diastereomeric product.
References
- 1. mdpi.com [mdpi.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific Formation of Trans 1,3-Disubstituted Tetrahydro-beta-carbolines by the Pictet-Spengler Reaction and Conversion of Cis Diastereomers into Their Trans Counterparts by Scission of the C-1/N-2 Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Pictet-Spengler Synthesis through Optimal Acid Catalyst Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting the appropriate acid catalyst for efficient Pictet-Spengler synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds. Navigate through our troubleshooting guides and frequently asked questions to address common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pictet-Spengler reaction, with a focus on challenges related to acid catalysis.
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common frustration in Pictet-Spengler synthesis. The following table outlines potential causes related to acid catalysis and provides recommended solutions.
| Possible Cause | Suggested Solution |
| Insufficiently Activated Aromatic Ring | The indole or phenyl ring of the tryptamine or phenethylamine derivative may not be electron-rich enough for efficient cyclization. Consider using starting materials with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.[1] |
| Ineffective Acid Catalyst | The chosen acid catalyst may not be strong enough to promote the formation of the reactive iminium ion intermediate.[2] For less reactive substrates, consider switching from a weaker Brønsted acid (e.g., acetic acid) to a stronger one like trifluoroacetic acid (TFA) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[3] |
| Suboptimal Reaction Temperature | The ideal temperature for a Pictet-Spengler reaction is highly substrate-dependent. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[1] Experiment with a range of temperatures, starting with milder conditions and gradually increasing. Be aware that excessive heat can lead to decomposition.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and yield. While protic solvents like methanol are traditional choices, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been shown to provide superior yields in some cases.[1] Ensure your starting materials are fully soluble in the chosen solvent. |
| Presence of Water | Water can hydrolyze the iminium ion intermediate, thereby quenching the reaction. It is crucial to use anhydrous solvents and reagents to minimize water content. |
Issue 2: Formation of Side Products
The Pictet-Spengler reaction can sometimes yield undesired side products. Understanding these side reactions is key to minimizing their formation.
| Side Product | Formation Mechanism & Prevention |
| N-Acyliminium Ion Formation | In the presence of an acylating agent (e.g., from the solvent or an impurity), the intermediate imine can be acylated to form a highly reactive N-acyliminium ion. While this can sometimes be a desired pathway to promote cyclization, it can also lead to undesired products if not controlled.[4] To avoid this, ensure the purity of all reagents and solvents. |
| Oxidation of the Indole Ring | The electron-rich indole nucleus is susceptible to oxidation, especially under harsh acidic conditions or in the presence of air. This can lead to a complex mixture of colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. |
| δ-Lactam Formation | When using an unprotected α-ketoacid as the carbonyl component, intramolecular cyclization can occur to form a δ-lactam side product. Protecting the carboxylic acid group (e.g., as an ester) prior to the Pictet-Spengler reaction can prevent this side reaction. |
| Epimerization | For stereoselective reactions, harsh acidic conditions can lead to epimerization at newly formed chiral centers, resulting in a loss of diastereoselectivity or enantiomeric excess. Careful control of reaction temperature and the choice of a suitable chiral catalyst are crucial for maintaining stereochemical integrity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Brønsted and Lewis acid catalysts in the Pictet-Spengler reaction?
Both Brønsted and Lewis acids function to generate the key electrophilic iminium ion intermediate.[4]
-
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), are proton donors.[3] They protonate the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion.
-
Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂), are electron pair acceptors.[3] They coordinate to the hydroxyl group, making it a better leaving group and promoting iminium ion formation.
The choice between a Brønsted and a Lewis acid often depends on the specific substrates and desired reaction conditions. Lewis acids can sometimes be more effective for less reactive substrates.
Q2: How do I choose the right acid catalyst for my specific substrates?
The selection of the acid catalyst is critical and depends on the electronic properties of both the β-arylethylamine and the carbonyl compound.
-
For electron-rich β-arylethylamines (e.g., tryptamines with electron-donating substituents on the indole ring), milder acids like acetic acid or even catalytic amounts of stronger acids may be sufficient.[3]
-
For less electron-rich or sterically hindered substrates, stronger acids such as TFA or Lewis acids like BF₃·OEt₂ are often required to achieve a reasonable reaction rate and yield.[3][4]
It is often beneficial to perform small-scale screening experiments with a few different acid catalysts to identify the optimal conditions for your specific reaction.
Q3: Can the choice of acid catalyst influence the diastereoselectivity of the reaction?
Yes, the acid catalyst can play a role in controlling the diastereoselectivity of the Pictet-Spengler reaction, particularly when a new chiral center is formed.
-
Kinetic vs. Thermodynamic Control: The cis-isomer is often the kinetically favored product, formed under milder conditions and lower temperatures. The trans-isomer is typically the thermodynamically more stable product and its formation is favored by stronger acids and higher temperatures, which allow for equilibration.
-
Catalyst-Substrate Interactions: Chiral Brønsted acids, such as chiral phosphoric acids, can be used to induce enantioselectivity by forming a chiral ion pair with the iminium intermediate, thereby directing the intramolecular cyclization to favor one enantiomer.
Q4: What are some common solvents used for the Pictet-Spengler reaction and how do they affect the outcome?
The choice of solvent can influence reaction rates and yields.
-
Protic Solvents: Methanol and ethanol are commonly used and can help to solvate the ionic intermediates.
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile are also frequently employed and can sometimes lead to higher yields, particularly when water is detrimental to the reaction.[1]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the reaction even in the absence of a traditional acid catalyst, acting as both the solvent and a proton source.
Data Presentation: Comparison of Acid Catalysts
The following tables provide a summary of quantitative data for the Pictet-Spengler reaction between tryptamine and various aldehydes using different acid catalysts.
Table 1: Effect of Acid Catalyst on the Reaction of Tryptamine with Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA | CH₂Cl₂ | Room Temp. | 24 | 85 | [5] |
| BF₃·OEt₂ | CH₂Cl₂ | 0 to Room Temp. | 6 | 97 | [6] |
| HCl | Methanol | Reflux | 20 | 62 | [7] |
| Acetic Acid | Toluene | Reflux | - | 91 | - |
Table 2: Effect of Solvent on the Reaction of D-Tryptophan Methyl Ester with Piperonal (catalyzed by HCl)
| Solvent | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| Acetonitrile | 99:1 | High | [1] |
| Nitromethane | 99:1 | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetic Acid (TFA) Catalyzed Pictet-Spengler Reaction of Tryptamine and Benzaldehyde
This protocol provides a general method for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
Tryptamine (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)[5]
-
Anhydrous Dichloromethane (CH₂Cl₂)[5]
-
Trifluoroacetic Acid (TFA) (catalytic amount, e.g., 10-20 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine in anhydrous CH₂Cl₂.[5]
-
To the stirred solution, add benzaldehyde dropwise at room temperature.[5]
-
Add TFA to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[5]
-
Characterize the purified product using NMR and mass spectrometry.
Protocol 2: General Procedure for Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Pictet-Spengler Reaction of Tryptamine and Benzaldehyde
This protocol provides a general method for the synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline using a Lewis acid catalyst.
Materials:
-
Tryptamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (3.0 eq)[6]
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Prepare a solution of tryptamine and benzaldehyde in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 days. Monitor the reaction progress by TLC.[6]
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 10% aqueous NaOH solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to afford the desired product.[6]
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: General mechanism of the acid-catalyzed Pictet-Spengler reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
The Pictet-Spengler Reaction: A Technical Guide to Solvent-Mediated Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on navigating the complexities of the Pictet-Spengler reaction, with a specific focus on how the choice between protic and aprotic solvents can critically influence reaction outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, and standardized experimental protocols to support your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler reaction, with tailored advice for experiments conducted in both protic and aprotic solvents.
Issue 1: Low to No Product Yield
| Question | Potential Cause (Protic Solvents) | Suggested Solution (Protic Solvents) | Potential Cause (Aprotic Solvents) | Suggested Solution (Aprotic Solvents) |
| Why is my reaction yield unexpectedly low or nonexistent? | Incomplete Iminium Ion Formation: Protic solvents can solvate the reacting species, potentially hindering the initial condensation and subsequent cyclization. | - Increase the concentration of the acid catalyst (e.g., TFA, HCl) to promote iminium ion formation.[1] - Consider switching to a stronger acid catalyst.[2] - Ensure the reaction is heated to an appropriate temperature to overcome the activation energy barrier.[1] | Poor Solubility of Reactants: The starting materials, particularly salts of β-arylethylamines, may have limited solubility in some aprotic solvents. | - Screen a range of aprotic solvents to find one with optimal solubility for your specific substrates. - Consider using a co-solvent system to improve solubility. |
| Hydrolysis of Iminium Ion: The presence of water in protic solvents can lead to the hydrolysis of the crucial iminium ion intermediate, reverting it to the starting materials.[3] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. | Insufficient Acid Catalysis: While some reactions proceed without an acid catalyst in aprotic media, many still require it for efficient iminium ion formation.[4] | - Add a catalytic amount of a protic acid (e.g., TFA) or a Lewis acid (e.g., BF₃·OEt₂).[1] | |
| Substrate Decomposition: Sensitive substrates can degrade under harsh acidic conditions and elevated temperatures often employed in protic solvents.[3] | - Start with milder reaction conditions (lower temperature, less concentrated acid) and gradually increase if necessary.[3] - Employ a two-step procedure: form the Schiff base first under neutral conditions, then add the acid for cyclization.[2] | Low Reactivity of the Imine: In the absence of sufficient acid catalysis, the imine intermediate may not be electrophilic enough for the intramolecular cyclization to occur.[4] | - Introduce an activating group on the nitrogen of the β-arylethylamine (e.g., acylation) to form a more electrophilic N-acyliminium ion.[4] |
Issue 2: Poor Diastereoselectivity (Formation of Mixed cis/trans Isomers)
| Question | Potential Cause (Protic Solvents) | Suggested Solution (Protic Solvents) | Potential Cause (Aprotic Solvents) | Suggested Solution (Aprotic Solvents) |
| How can I improve the diastereoselectivity of my reaction? | Thermodynamic vs. Kinetic Control: In protic solvents, the reaction may be under thermodynamic control, favoring the more stable trans isomer, or under kinetic control, favoring the cis isomer. The outcome is highly dependent on reaction conditions.[5] | - For the cis (kinetic) product, use lower reaction temperatures and shorter reaction times.[5] - For the trans (thermodynamic) product, use higher temperatures and longer reaction times to allow for equilibration to the more stable isomer.[5] | Solvent-Dependent Transition States: The polarity and coordinating ability of the aprotic solvent can influence the transition state energies leading to the cis and trans products. | - Experiment with a variety of aprotic solvents (e.g., dichloromethane, acetonitrile, toluene) to find the optimal solvent for the desired diastereomer.[1][5] - The use of highly polar aprotic solvents like acetonitrile has been shown to significantly favor the formation of the cis isomer in certain cases.[5] |
| Equilibration of Diastereomers: The acidic conditions in protic solvents can promote the epimerization of the initially formed product, leading to a mixture of diastereomers.[5] | - To isolate the kinetic product, quench the reaction at an earlier time point before significant equilibration can occur. - To obtain the thermodynamic product, deliberately prolong the reaction time under acidic conditions.[5] | Insolubility of one Diastereomer: In some aprotic solvents, one diastereomer may be significantly less soluble and precipitate out of the reaction mixture, driving the equilibrium towards that product.[5] | - Leverage this phenomenon by choosing a solvent in which the desired diastereomer is insoluble. This can lead to high diastereoselectivity through a crystallization-induced asymmetric transformation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the Pictet-Spengler reaction?
The solvent plays a multifaceted role in the Pictet-Spengler reaction. It must first dissolve the reactants to allow for a homogenous reaction mixture. More critically, the solvent's properties—protic or aprotic, polar or nonpolar—can significantly influence the reaction mechanism and outcome. Protic solvents, with their ability to donate hydrogen bonds, can stabilize charged intermediates like the iminium ion, which is a key reactive species in the reaction. Aprotic solvents, lacking this hydrogen-bonding capability, can affect the reactivity of the nucleophile and the stability of intermediates in different ways, sometimes leading to faster reaction rates or different selectivities.[6]
Q2: Which type of solvent, protic or aprotic, generally gives higher yields?
While traditionally the Pictet-Spengler reaction was carried out in heated, protic acidic media, modern variations have shown that aprotic solvents can often provide superior yields.[4] This can be attributed to several factors, including better solubility of certain substrates and the avoidance of side reactions like the hydrolysis of the iminium ion that can occur in the presence of protic solvents like water.[3] However, the optimal solvent is highly substrate-dependent, and both protic and aprotic systems can be optimized to give excellent yields.[1]
Q3: How does solvent choice impact the cis/trans diastereoselectivity?
The choice of solvent is a critical parameter for controlling the diastereoselectivity of the Pictet-Spengler reaction, particularly when a chiral center is formed at the 1-position of the tetrahydro-β-carboline ring. The diastereoselectivity is a result of the interplay between kinetic and thermodynamic control.[5]
-
Protic Solvents: In protic solvents, achieving high diastereoselectivity often involves careful control of temperature and reaction time to favor either the kinetic (cis) or thermodynamic (trans) product.[5]
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Aprotic Solvents: Aprotic solvents can exert a strong influence on diastereoselectivity. For instance, highly polar aprotic solvents like acetonitrile have been shown to dramatically favor the formation of the cis isomer.[5] This is often attributed to the specific solvation of the transition state leading to the cis product. In some cases, the poor solubility of one diastereomer in an aprotic solvent can be exploited to achieve high selectivity through precipitation.[5]
Q4: Can water be used as a solvent for the Pictet-Spengler reaction?
Yes, water, a protic solvent, can be used for the Pictet-Spengler reaction, and it is considered a "green" solvent choice.[7] Reactions in water are often facilitated by an acid catalyst and can proceed to give good yields of the desired products.[7] However, the potential for hydrolysis of the iminium ion intermediate should be considered, and optimization of the reaction conditions is often necessary.[3]
Q5: Are there any "green" aprotic solvent alternatives?
Yes, there is growing interest in using more environmentally friendly or "green" solvents for organic reactions. While traditional aprotic solvents like dichloromethane and toluene are widely used, researchers are exploring alternatives. For certain reactions, bio-based solvents are being investigated as potential replacements for conventional aprotic solvents.
Data Presentation
The following tables provide a summary of quantitative data from various studies, illustrating the influence of solvent choice on the outcome of the Pictet-Spengler reaction.
Table 1: Protic vs. Aprotic Solvents in the Reaction of D-Tryptophan Methyl Ester Hydrochloride with Piperonal
| Solvent Type | Solvent | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |
| Protic | Acetic Acid | Benzoic Acid | - | - | 92:8 | [1] |
| Aprotic | Acetonitrile | - | Reflux | >95 | 99:1 | [1][5] |
| Aprotic | Nitromethane | - | Reflux | >95 | 99:1 | [5] |
Table 2: Solvent Effects on Diastereoselectivity in Various Pictet-Spengler Reactions
| Tryptamine Derivative | Aldehyde | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |
| L-Tryptophan Allyl Ester | Various Aryl Aldehydes | - | 0 °C to RT | - | High cis selectivity (>95:5) | |
| Tryptamine | Benzaldehyde | TFA | DCM, -78 °C | Good | Excellent diastereoselectivity | [8] |
| N-Benzyl Tryptophan Derivatives | Various Aldehydes | - | Thermodynamic | - | Solely trans product | |
| Tryptophan Esters | Various Aldehydes | - | Kinetic | - | ~4:1 |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction in a Protic Solvent (Methanol)
This protocol describes a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines using methanol as the solvent.
Materials:
-
Tryptamine or a suitable derivative (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Anhydrous Methanol (MeOH)
-
Acid catalyst (e.g., concentrated HCl or Trifluoroacetic Acid (TFA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the tryptamine derivative (1.0 eq) in anhydrous methanol.
-
Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.
-
Add the acid catalyst (e.g., a few drops of concentrated HCl or 10-50 mol% of TFA).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pictet-Spengler Reaction in an Aprotic Solvent (Dichloromethane)
This protocol outlines a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines using dichloromethane as the solvent.
Materials:
-
Tryptamine or a suitable derivative (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acid catalyst (e.g., Trifluoroacetic Acid (TFA)) (optional, but often required)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tryptamine derivative (1.0 eq) in anhydrous dichloromethane.
-
Add the aldehyde (1.0-1.2 eq) to the solution at the desired temperature (can range from -78 °C to room temperature).
-
If required, add the acid catalyst (e.g., TFA) dropwise.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: Influence of protic vs. aprotic solvents on the reaction pathway.
Caption: A logical workflow for troubleshooting common Pictet-Spengler issues.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scispace.com [scispace.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing stability issues of 1-Methyl-3,4-dihydroisoquinoline in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of 1-Methyl-3,4-dihydroisoquinoline in aqueous solutions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a rapid decrease in purity over time. What is the likely cause?
A1: this compound, being an imine, is susceptible to hydrolysis in aqueous solutions. This is the most common degradation pathway, where the C=N double bond is cleaved by water, reverting the compound to its corresponding aldehyde/ketone and primary amine precursors. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Generally, the hydrolysis of imines is catalyzed by both acids and bases. Extreme pH values (highly acidic or highly alkaline) can accelerate degradation. There are typically pH ranges where the imine bond exhibits maximum stability. For many imines, this is often in the slightly acidic to neutral pH range (around pH 4-6) or in a moderately basic range (around pH 8-9). It is crucial to determine the optimal pH for your specific application.
Q3: Are there other factors besides pH that can affect the stability of my compound?
A3: Yes, several other factors can influence the stability of this compound in aqueous solutions:
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis and other degradation reactions.
-
Light Exposure (Photostability): Exposure to light, particularly UV light, can lead to photolytic degradation. It is advisable to protect solutions from light.
-
Presence of Oxidizing Agents: Oxidizing agents can potentially degrade the molecule.
-
Buffer Species: The type of buffer used can also influence the rate of degradation. Some buffer components can act as catalysts for hydrolysis.
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: The primary degradation product from hydrolysis is 2-(2-aminoethyl)benzaldehyde. This occurs through the cleavage of the imine bond. Other minor degradation products may form under specific stress conditions (e.g., oxidation, photolysis).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in acidic solution (pH < 4) | Acid-catalyzed hydrolysis of the imine bond. | Adjust the pH of the solution to a more stable range (e.g., pH 4-6 or 7-8). Use a suitable buffer system to maintain the pH. |
| Precipitate formation in the aqueous solution | The degradation product may have lower solubility. Alternatively, the compound itself may be precipitating due to changes in pH or temperature. | Characterize the precipitate to determine if it is the parent compound or a degradant. Adjust solution parameters (pH, co-solvents) to improve solubility. |
| Discoloration of the solution upon storage | Formation of colored degradation products, possibly due to oxidation or photolysis. | Protect the solution from light by using amber vials or storing it in the dark. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent results between experiments | Variability in solution preparation (e.g., pH, buffer concentration) or storage conditions (temperature, light exposure). | Standardize all experimental protocols, including solution preparation, handling, and storage. Use calibrated equipment and high-purity reagents. |
Quantitative Stability Data
The following tables provide hypothetical stability data for this compound under various stress conditions. This data is intended to be representative and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Buffer System (50 mM) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 2.0 | Glycine-HCl | 12 | 0.0578 |
| 4.0 | Acetate | 120 | 0.0058 |
| 6.0 | Phosphate | 150 | 0.0046 |
| 7.4 | Phosphate | 96 | 0.0072 |
| 9.0 | Borate | 135 | 0.0051 |
| 11.0 | Carbonate-Bicarbonate | 24 | 0.0289 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 720 | 0.00096 |
| 25 | 96 | 0.0072 |
| 40 | 24 | 0.0289 |
| 60 | 6 | 0.1155 |
Table 3: Photostability of this compound in Aqueous Solution (pH 7.4) at 25°C
| Condition | % Degradation after 24 hours |
| Dark Control | 5% |
| Exposed to ICH Q1B Option 2 light conditions (Cool white and near UV lamps) | 25% |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of 50 mM buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 11).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the aqueous environment.
-
Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Forced Degradation Study (General)
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and reflux for 4-8 hours at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and reflux for 4-8 hours at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector or LC-MS) to separate and identify the degradation products.
Visualizations
Degradation Pathway
Caption: Hydrolysis degradation pathway of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a pH-dependent stability study.
Troubleshooting Logic
Caption: Troubleshooting flowchart for stability issues.
Challenges and solutions for scaling up 1-Methyl-3,4-dihydroisoquinoline synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the synthesis of 1-Methyl-3,4-dihydroisoquinoline.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis, primarily focusing on the two main synthetic routes: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. While effective at a lab scale, scaling up can present several challenges.[1]
Question 1: My reaction yield has significantly dropped upon scaling up from lab to pilot scale. What are the likely causes and how can I mitigate this?
Answer: A decrease in yield is a common scale-up issue and can be attributed to several factors that do not scale linearly:[2]
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, leading to poor heat dissipation. This can create localized hotspots, promoting side reactions and decomposition of starting materials or products.[2]
-
Solution: Implement controlled, slower addition of reagents to manage the exotherm. Ensure the reactor's cooling system is adequate for the heat load. Consider using a more dilute reaction mixture to aid in heat dissipation, though this may affect reaction kinetics.[2]
-
-
Inadequate Mixing: Poor mixing in large vessels can lead to localized high concentrations of reagents, which can favor the formation of byproducts.[2]
-
Solution: Use appropriate agitation (e.g., impeller design and speed) to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters for your specific reactor geometry.
-
-
Side Reactions: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene derivatives. This can be more pronounced at higher temperatures experienced during scale-up.[3]
-
Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination that leads to styrene formation.[3]
-
-
Tar Formation: Overheating or prolonged reaction times can lead to polymerization and the formation of unmanageable tar.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress closely to avoid extended heating after completion. Ensure sufficient solvent is used to maintain a stirrable mixture.
-
Question 2: I am observing a significant amount of tar-like material in my large-scale Bischler-Napieralski reaction. What is causing this and how can I prevent it?
Answer: Tar formation is often a result of decomposition or polymerization at elevated temperatures.
-
Cause: The highly acidic and often high-temperature conditions of the Bischler-Napieralski reaction can promote side reactions and degradation of the starting material or product.
-
Solutions:
-
Temperature Control: Maintain strict temperature control throughout the reaction. A gradual temperature ramp can be beneficial.
-
Milder Reagents: Consider using milder dehydrating agents. While phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are common, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows for lower reaction temperatures.[1]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-baking.
-
Question 3: The purification of my this compound is proving difficult at scale. What are the challenges and potential solutions?
Answer: Purification is a major bottleneck in scaling up.
-
Challenges:
-
Chromatography: Column chromatography, often used in the lab, is generally not economically viable for large-scale production.
-
Distillation: The product may be thermally labile, leading to decomposition during high-temperature distillation.
-
Byproduct Removal: Closely related impurities can be difficult to separate.
-
-
Solutions:
-
Crystallization: Develop a robust crystallization procedure for the product or a salt form (e.g., hydrochloride). This can be a highly effective and scalable purification method.
-
Extraction: Optimize liquid-liquid extraction conditions to remove impurities.
-
Reactive Purification: Consider using a reagent that selectively reacts with a key impurity to facilitate its removal.
-
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4]
Question 4: The Pictet-Spengler reaction for my this compound is very slow and gives low yields at a larger scale. How can I improve this?
Answer: The reactivity in a Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.
-
Slow Reaction Rate:
-
Cause: The benzene ring of the phenethylamine precursor may not be sufficiently electron-rich to facilitate electrophilic aromatic substitution under mild conditions.[5]
-
Solution: While traditional methods often require harsh conditions, modern approaches can improve reactivity. The use of superacids can catalyze the reaction even with less activated substrates.[5] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[6]
-
-
Low Yield:
-
Cause: Incomplete reaction or formation of side products. The intermediate imine can be unstable.
-
Solution: Optimize the reaction pH. The initial condensation to form the imine and the subsequent cyclization have different optimal pH ranges. A two-step, one-pot approach with pH adjustment can be beneficial. Using a phosphate buffer has been shown to catalyze the reaction effectively for some substrates.[7]
-
Question 5: Are there greener or more sustainable approaches for scaling up the synthesis of isoquinoline derivatives?
Answer: Yes, several modern synthetic methods focus on improving the environmental footprint of these reactions.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, leading to energy savings and often cleaner reactions with higher yields.[6][8]
-
Ionic Liquids: Using ionic liquids as solvents can in some cases lead to milder reaction conditions and higher yields in the Bischler-Napieralski reaction.[9]
-
Biocatalysis: Chemoenzymatic one-pot processes are being developed that use enzymes for key transformations under mild, aqueous conditions, offering a greener alternative to traditional methods.[2]
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Solvent Selection: Choosing greener solvents and minimizing solvent use are crucial aspects of sustainable synthesis.
II. Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the synthesis of this compound and related compounds. It is important to note that direct comparisons of industrial-scale data are often proprietary. The data presented here is a compilation from literature sources at various scales to illustrate the impact of different synthetic strategies.
Table 1: Comparison of Bischler-Napieralski Reaction Conditions and Yields
| Scale | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Lab (mg) | POCl₃ | Acetonitrile | Reflux | 1.5 | 58 | >95 (NMR) | [10] |
| Lab (g) | POCl₃ | Acetonitrile | Reflux | 1.5 | ~58 | Not Reported | [10] |
| Lab (mg) | P₂O₅/POCl₃ | Toluene | Reflux | Not Reported | Varies | Not Reported | [11] |
| Lab (mg) | Tf₂O, 2-chloropyridine | Dichloromethane | -20 to RT | Not Reported | Up to 87 | Not Reported | [12] |
Table 2: Comparison of Pictet-Spengler Reaction Conditions and Yields for Tetrahydroisoquinolines
| Scale | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Gram-scale | Chiral IDPi catalyst (0.5 mol%) | Not specified | Not specified | Not specified | Quantitative | 99 | [13] |
| Lab (mmol) | Superacid | Not specified | Not specified | Not specified | Moderate to High | N/A | [5] |
| Lab (g) | Phosphate Buffer | Water | Not specified | Not specified | up to 40 | N/A | [7] |
III. Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These should be considered as starting points and will require optimization for specific equipment and scale.
Protocol 1: Bischler-Napieralski Synthesis of this compound (Lab/Kilo-Lab Scale)
This protocol is based on the cyclization of N-(2-phenylethyl)acetamide.
Materials:
-
N-(2-phenylethyl)acetamide
-
Phosphoryl chloride (POCl₃)
-
Toluene (anhydrous)
-
Ice
-
Sodium hydroxide solution (e.g., 20%)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge N-(2-phenylethyl)acetamide and anhydrous toluene.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphoryl chloride (POCl₃) to the stirred mixture. The addition is exothermic, so the rate of addition should be controlled to maintain the desired internal temperature (e.g., below 40 °C).
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by in-process monitoring (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of ice and water. Slowly and carefully quench the reaction mixture by adding it to the ice-water. Caution: This is a highly exothermic and gas-evolving step.
-
Neutralization and Extraction: Basify the aqueous mixture with sodium hydroxide solution to pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).
Protocol 2: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (Conceptual Scalable Protocol)
This protocol outlines a conceptual approach for a scalable Pictet-Spengler reaction.
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
A suitable acid catalyst (e.g., trifluoroacetic acid, or a solid-supported acid)
-
A suitable solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a reactor, dissolve β-phenylethylamine in the chosen solvent. Cool the solution and slowly add acetaldehyde. Stir the mixture at a controlled temperature to form the corresponding imine.
-
Cyclization: To the in-situ formed imine, add the acid catalyst. The reaction may be heated to drive the cyclization. Monitor the reaction for the disappearance of the imine and formation of the product.
-
Work-up: Upon completion, cool the reaction mixture and quench by adding a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude 1-methyl-1,2,3,4-tetrahydroisoquinoline can be purified via crystallization or distillation. The resulting tetrahydroisoquinoline can then be oxidized to this compound if desired, using a suitable oxidizing agent.
IV. Visualizations
The following diagrams illustrate the key synthetic pathways and logical workflows discussed.
Caption: Experimental workflow for the Bischler-Napieralski synthesis.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01966J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing racemization in stereoselective Pictet-Spengler reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization and controlling stereoselectivity in Pictet-Spengler reactions.
Troubleshooting Guides
This section addresses common issues encountered during stereoselective Pictet-Spengler reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Question: My Pictet-Spengler reaction is yielding a product with low enantiomeric excess or a poor diastereomeric ratio. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low stereoselectivity in the Pictet-Spengler reaction can stem from several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:
-
Reaction Temperature: Higher temperatures can lead to reversibility of the reaction, favoring the thermodynamically more stable product, which may be the undesired isomer or a racemic mixture.[1] Running the reaction at lower temperatures often favors the kinetically controlled product, which can lead to higher stereoselectivity.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids are often used, but their concentration can impact the reaction rate and selectivity.[2] For highly sensitive substrates, a milder Lewis acid or a chiral Brønsted acid might be necessary to achieve high enantioselectivity.[1][3]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the transition state. Aprotic solvents have been shown in some cases to provide superior yields compared to protic solvents.[1] It is advisable to screen a variety of solvents to find the optimal conditions for your specific substrate.
-
Iminium Ion Formation: The formation of the key iminium ion intermediate is crucial for the cyclization to occur.[1] If the imine is not sufficiently electrophilic, harsher conditions may be required, which can be detrimental to stereoselectivity. Acylation of the imine to form a more reactive N-acyliminium ion can allow the reaction to proceed under milder conditions, often with improved stereochemical control.[1][3]
-
Chiral Catalyst/Auxiliary: If you are using a chiral catalyst (e.g., thiourea derivatives) or a chiral auxiliary, ensure its purity and appropriate loading.[3][4] The catalyst's effectiveness can be highly dependent on the reaction conditions.
Issue 2: Racemization of the Product After Isolation
Question: I've successfully synthesized my desired stereoisomer, but I'm observing a decrease in enantiomeric excess over time or after purification. What could be causing this post-reaction racemization?
Answer: Racemization after the reaction is typically caused by exposure to conditions that facilitate the epimerization of the newly formed stereocenter. Key factors include:
-
Acidic or Basic Work-up/Purification: Exposure to strong acids or bases during the work-up or purification steps (like column chromatography on silica gel) can catalyze the racemization of the product.[5] It is recommended to neutralize the reaction mixture carefully and use buffered solutions or deactivated silica gel for purification.[6]
-
Elevated Temperatures: Just as high temperatures can affect the reaction's stereoselectivity, they can also promote racemization of the purified product.[5][6] Avoid excessive heat during solvent evaporation and storage.
-
Inappropriate Storage: Storing the product in a protic solvent or in the presence of trace acidic or basic impurities can lead to gradual racemization over time.[5] It is best to store the purified compound in a neutral, aprotic solvent at low temperatures.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction and where does the risk of racemization arise?
A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which is then protonated to an electrophilic iminium ion. This is followed by an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate, which then rearranges and deprotonates to yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[1][7]
The primary risk of racemization occurs at the newly formed stereocenter (C-1 of the carboline ring). If the ring-closing step is reversible, the stereocenter can epimerize under the reaction conditions, leading to a loss of stereochemical purity.[1] This reversibility is often promoted by higher temperatures and strong acidic conditions.[1]
Q2: How do N-substituents on the tryptamine precursor influence the stereochemical outcome?
A2: N-substituents on the tryptamine nitrogen (Nb) can significantly influence the diastereoselectivity of the Pictet-Spengler reaction. For instance, N-benzylated tryptophans have been shown to favor the formation of trans products.[1] The steric bulk of the N-substituent can direct the approach of the electrophile, thereby controlling the stereochemistry of the cyclization. The choice of N-protecting group can be a key strategy for achieving the desired diastereomer.[7]
Q3: What are the advantages of using a chiral catalyst in a Pictet-Spengler reaction?
A3: Using a chiral catalyst, such as a chiral Brønsted acid or a thiourea derivative, allows for the direct formation of an enantiomerically enriched product from achiral starting materials.[1][3][4] This approach, known as an asymmetric Pictet-Spengler reaction, is highly desirable as it avoids the need for chiral auxiliaries that must be installed and later removed. Chiral catalysts create a chiral environment around the reactants, influencing the facial selectivity of the cyclization step and leading to the preferential formation of one enantiomer.[8][9]
Q4: Can I use ketones as the carbonyl component in a stereoselective Pictet-Spengler reaction?
A4: Yes, ketones can be used in the Pictet-Spengler reaction, although they are generally less reactive than aldehydes.[1] The resulting products will have a quaternary stereocenter at the C-1 position. Achieving high stereoselectivity with ketones can be more challenging and may require more forcing conditions or highly effective catalytic systems.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the stereochemical outcome of Pictet-Spengler reactions under various conditions as reported in the literature.
Table 1: Influence of Reaction Conditions on Stereoselectivity
| Tryptamine Derivative | Aldehyde/Ketone | Catalyst/Conditions | Solvent | Temp (°C) | Product Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
| Tryptophan methyl ester | Various aldehydes | TFA | Varies | "Kinetic Control" | Predominantly cis | Not specified | [7] |
| N-benzyl tryptophan | Various aldehydes | Not specified | Not specified | Not specified | Predominantly trans | Not specified | [1] |
| Tryptamine | Various aldehydes | Chiral Thiourea (1a) | Diethyl ether | -30 | Not applicable | 59% | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Pictet-Spengler Reaction under Kinetic Control
This protocol is a general guideline for achieving the kinetically favored cis-diastereomer from a tryptophan ester.
-
Reactant Preparation: Dissolve the tryptophan ester (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable anhydrous solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.[1]
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation of the diastereomers.
Protocol 2: Asymmetric Acyl-Pictet-Spengler Reaction Using a Chiral Thiourea Catalyst
This protocol is adapted from studies on highly enantioselective acyl-Pictet-Spengler reactions.[3]
-
Reactant and Catalyst Preparation: To a solution of the tryptamine-derived imine (1.0 eq) and the chiral thiourea catalyst (e.g., 0.1 eq) in an anhydrous solvent (e.g., diethyl ether) in a flame-dried flask under an inert atmosphere, add a non-nucleophilic base such as 2,6-lutidine (1.2 eq).[3]
-
Cooling: Cool the mixture to a low temperature (e.g., -30 °C).[3]
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Kinetic vs. Thermodynamic Control in Pictet-Spengler Reactions.
Caption: Troubleshooting Workflow for Low Stereoselectivity.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in Mitigating MPTP-Induced Neurotoxicity
For Immediate Release: A Comprehensive Guide for Neuroscentific Research
This publication provides a detailed comparison of the neuroprotective agent 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) against the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a widely used compound for inducing Parkinson's disease-like symptoms in animal models. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of parkinsonism.[1][2] Its toxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[2][3][4][5] In contrast, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous compound found in the mammalian brain that has demonstrated significant neuroprotective properties.[6][7][8] Its mechanisms of action are multifaceted and include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[6][9][10] This guide presents a compilation of experimental evidence showcasing the efficacy of 1MeTIQ in counteracting MPTP-induced neurotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies, illustrating the neuroprotective effects of 1MeTIQ against MPTP-induced damage.
Table 1: Neurochemical Effects of 1MeTIQ on MPTP-Induced Dopamine Depletion in Rodent Striatum
| Treatment Group | Dopamine (DA) Concentration (% of Control) | Reference |
| Control | 100% | [11] |
| MPTP | Significantly reduced | [11] |
| 1MeTIQ + MPTP | Significantly higher than MPTP alone | [11] |
Table 2: Effect of 1MeTIQ on Nigral Tyrosine Hydroxylase (TH)-Positive Cell Count in MPTP-Treated Mice
| Treatment Group | Number of TH-Positive Cells (% of Control) | Reference |
| Control | 100% | [11] |
| MPTP | Significantly reduced | [11] |
| 1MeTIQ + MPTP | Significantly higher than MPTP alone | [11] |
Table 3: Behavioral Outcomes in MPTP-Treated Mice with and without 1MeTIQ
| Treatment Group | Behavioral Test (e.g., Bradykinesia) | Outcome | Reference |
| Control | Normal motor function | - | [11] |
| MPTP | Significant motor impairment (bradykinesia) | Increased immobility time | [11] |
| 1MeTIQ + MPTP | Significantly improved motor function compared to MPTP alone | Decreased immobility time | [11] |
Experimental Protocols
MPTP-Induced Neurotoxicity Model in Mice
This protocol outlines a common method for inducing a Parkinson's disease-like phenotype in mice using MPTP.[5][12][13][14][15]
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Saline solution (0.9% NaCl)
-
C57BL/6 mice (8-10 weeks old)
-
Appropriate safety equipment for handling neurotoxins
Procedure:
-
Prepare a fresh solution of MPTP in saline at the desired concentration (e.g., 10-20 mg/kg).
-
Administer MPTP to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A typical acute regimen involves four injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[5]
-
A subacute regimen may involve daily injections of a higher dose (e.g., 30 mg/kg) for 5 consecutive days.[5]
-
House the animals in a dedicated, properly ventilated area with appropriate biosafety measures.
-
Monitor the animals for signs of toxicity and behavioral changes.
-
Euthanize the animals at a predetermined time point (e.g., 7-21 days post-injection) for neurochemical and histological analysis.
1MeTIQ Neuroprotection Study Design
This protocol describes a typical experimental design to assess the neuroprotective effects of 1MeTIQ against MPTP toxicity.
Materials:
-
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
-
MPTP hydrochloride
-
Vehicle for 1MeTIQ (e.g., saline)
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Divide the animals into at least four groups: (1) Vehicle control, (2) 1MeTIQ alone, (3) MPTP alone, and (4) 1MeTIQ + MPTP.
-
Prepare a fresh solution of 1MeTIQ in the appropriate vehicle.
-
Administer 1MeTIQ (e.g., 25-50 mg/kg, i.p.) at a specified time before each MPTP injection (e.g., 30-60 minutes).[6]
-
Induce neurotoxicity using one of the MPTP protocols described above.
-
Conduct behavioral assessments (e.g., open field test, pole test) at various time points post-MPTP administration.[16]
-
At the end of the experiment, collect brain tissue for analysis of dopamine and its metabolites, tyrosine hydroxylase immunohistochemistry, and other relevant markers of neurodegeneration and neuroinflammation.
Signaling Pathways and Experimental Workflow
MPTP-Induced Neurotoxicity Pathway
The following diagram illustrates the key steps in the metabolic activation of MPTP and the subsequent cascade of events leading to dopaminergic neuron death.
Caption: Metabolic activation of MPTP and its neurotoxic cascade.
Neuroprotective Mechanisms of 1MeTIQ
This diagram outlines the primary mechanisms through which 1MeTIQ exerts its neuroprotective effects against toxins like MPTP.
Caption: Multifaceted neuroprotective mechanisms of 1MeTIQ.
Experimental Workflow for Comparative Analysis
The following diagram provides a logical workflow for conducting a comparative study of 1MeTIQ and MPTP.
Caption: Standard workflow for in vivo neuroprotection studies.
References
- 1. MPTP: a neurotoxin relevant to the pathophysiology of Parkinson's disease. The 1985 George C. Cotzias lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 6. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Effects of 1-MeTIQ and 1-BnTIQ on Dopaminergic Neurons
This guide provides an objective comparison of two endogenous tetrahydroisoquinolines, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), and their distinct effects on dopaminergic neurons. Both compounds are found in the mammalian brain, but they exhibit opposing properties, with 1-MeTIQ demonstrating neuroprotective potential while 1-BnTIQ is associated with neurotoxicity. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Core Comparison: Neuroprotection vs. Neurotoxicity
The fundamental difference between 1-MeTIQ and 1-BnTIQ lies in their impact on the survival and function of dopaminergic neurons. 1-MeTIQ is considered a neuroprotective agent, whereas 1-BnTIQ is implicated as an endogenous neurotoxin that may contribute to the pathogenesis of Parkinson's disease (PD).[1]
-
1-MeTIQ (1-Methyl-1,2,3,4-tetrahydroisoquinoline): This compound has demonstrated significant neuroprotective properties in various experimental models of parkinsonism.[1] It has been shown to counteract the damaging actions of neurotoxins such as rotenone, 6-hydroxydopamine (6-OHDA), and MPP+.[2][3] Notably, the concentration of 1-MeTIQ has been found to be reduced in the brains of parkinsonian patients and tends to decrease with aging, suggesting its potential role in maintaining dopaminergic neuron health.
-
1-BnTIQ (1-Benzyl-1,2,3,4-tetrahydroisoquinoline): In stark contrast, 1-BnTIQ is considered a neurotoxic compound. Chronic administration of 1-BnTIQ can induce parkinsonism in primates.[1] Elevated levels of 1-BnTIQ have been detected in the cerebrospinal fluid of patients with Parkinson's disease, suggesting its involvement in the neurodegenerative process.[1] It exerts its pathological effects by accumulating in dopaminergic neurons and promoting mechanisms that lead to cell death.[1]
Mechanism of Action: A Tale of Two Pathways
The divergent effects of 1-MeTIQ and 1-BnTIQ can be attributed to their opposing influences on dopamine metabolism and oxidative stress. Dopamine is metabolized primarily through two enzymatic pathways: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The MAO pathway can lead to the production of reactive oxygen species (ROS) and oxidative stress.[4]
1-MeTIQ shifts dopamine metabolism away from the oxidative MAO pathway and towards the COMT pathway. It acts as a reversible inhibitor of both MAO-A and MAO-B, which reduces the formation of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and associated hydrogen peroxide (H₂O₂) and hydroxyl radicals (·OH).[1] This redirection of dopamine catabolism towards O-methylation increases the level of the metabolite 3-methoxytyramine (3-MT), a process that may protect cells from oxidative stress.[1][3] Furthermore, 1-MeTIQ possesses intrinsic antioxidant properties, acting as a natural scavenger of free radicals.[1][5]
1-BnTIQ , conversely, enhances the MAO-dependent dopamine oxidation pathway.[1] This leads to an increase in the production of DOPAC and its downstream metabolite homovanillic acid (HVA), thereby increasing the generation of free radicals and oxidative stress.[1] Simultaneously, 1-BnTIQ inhibits the protective COMT-dependent O-methylation pathway, further contributing to its neurotoxic profile.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of 1-MeTIQ and 1-BnTIQ on key neurochemical and cellular parameters as reported in preclinical studies.
Table 1: Comparative Effects on Striatal Dopamine (DA) and Metabolite Levels
| Compound | Treatment Condition | DA Level | DOPAC Level | HVA Level | 3-MT Level | Reference |
| 1-BnTIQ | Chronic Administration (25 mg/kg) | ↓ (Significant Reduction) | No Significant Change | ↑ (~35%) | ↓ (~30%) | [1] |
| 1-MeTIQ | Co-administered with 1-BnTIQ | Antagonized 1-BnTIQ-induced reduction | - | Blocked 1-BnTIQ-induced increase | Blocked 1-BnTIQ-induced reduction | [1] |
| 1-MeTIQ | Administered alone (25 & 50 mg/kg) | No Significant Change | ↓ (Significant Reduction) | No Significant Change | ↑ (50-70%) | [1] |
Arrow symbols indicate an increase (↑) or decrease (↓) in measured levels.
Table 2: Summary of Effects on Dopaminergic Neuron Function and Viability
| Feature | 1-MeTIQ | 1-BnTIQ |
| Overall Effect | Neuroprotective[1] | Neurotoxic[1] |
| MAO Activity | Reversible Inhibitor[1] | Potentiates MAO-dependent oxidation |
| COMT Pathway | Shifts metabolism towards COMT[1] | Inhibits COMT-dependent pathway[1] |
| Oxidative Stress | Antioxidant, Free Radical Scavenger[5] | Increases production of free radicals[1] |
| Dopamine Release | Protects against toxin-induced suppression | Impairs dopamine release |
| In Vivo Models | Protects against Rotenone, 6-OHDA, 1-BnTIQ toxicity[1][2] | Induces parkinsonism-like symptoms[1] |
Key Experimental Protocols
The findings described in this guide are based on established experimental methodologies designed to assess neurotoxicity and neuroprotection in models of Parkinson's disease.
Animal Model of Parkinsonism (1-BnTIQ-induced)
-
Subjects: Male Wistar rats.
-
Procedure: Chronic administration of 1-BnTIQ (e.g., 25 mg/kg, intraperitoneally) over a period of several weeks to induce a progressive model of parkinsonism.[1] To test for neuroprotection, 1-MeTIQ (e.g., 25 or 50 mg/kg) is co-administered with 1-BnTIQ.[1]
-
Assessments:
-
Behavioral Analysis: Locomotor activity is monitored to assess motor deficits.[1]
-
Neurochemical Analysis: Post-mortem analysis of brain structures (e.g., striatum, substantia nigra) is performed. Dopamine and its metabolites (DOPAC, HVA, 3-MT) are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[1]
-
In Vitro Neurotoxicity Models
-
Cell Lines: Primary neuronal cultures or dopaminergic cell lines (e.g., SH-SY5Y).
-
Procedure: Cells are exposed to a neurotoxin such as MPP+ (the active metabolite of MPTP) or rotenone to induce cell death.[6][7][8] To assess neuroprotection, cells are pre-treated with or co-incubated with various concentrations of 1-MeTIQ.
-
Assessments:
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or the lactate dehydrogenase (LDH) release assay are used to quantify cell survival and cytotoxicity.[5]
-
Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., superoxide dismutase) are measured.[5][9]
-
In Vivo Microdialysis
-
Purpose: To measure real-time changes in the extracellular concentrations of dopamine and its metabolites in the brain of a living animal.
-
Procedure: A microdialysis probe is surgically implanted into a specific brain region, such as the striatum. Artificial cerebrospinal fluid is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space. Samples are then analyzed by HPLC.
-
Application: This technique has been used to demonstrate that 1-MeTIQ can protect against a 6-OHDA-induced reduction in dopamine release in the rat striatum.[2]
Logical Relationship Summary
The relationship between 1-MeTIQ and 1-BnTIQ is one of functional opposition within the dopaminergic system. Their contrasting effects on critical cellular processes define their roles as potential endogenous neuroprotective and neurotoxic agents, respectively.
Conclusion
The endogenous tetrahydroisoquinolines 1-MeTIQ and 1-BnTIQ exert diametrically opposed effects on dopaminergic neurons. 1-MeTIQ demonstrates a strong neuroprotective profile by inhibiting MAO, promoting the non-oxidative COMT pathway, and scavenging free radicals.[1][5] In contrast, 1-BnTIQ acts as a neurotoxin by enhancing MAO-dependent oxidative stress and impairing dopamine neuron function.[1] This clear dichotomy makes 1-MeTIQ a compound of significant interest for therapeutic strategies aimed at slowing or preventing the neurodegeneration seen in disorders like Parkinson's disease, while 1-BnTIQ serves as a valuable tool for modeling the disease's pathology. Further research into the regulation and activity of these compounds could provide critical insights into the mechanisms of dopaminergic neuron survival and degeneration.
References
- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The parkinsonism-inducing drug 1-methyl-4-phenylpyridinium triggers intracellular dopamine oxidation. A novel mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental neurotoxicant-induced dopaminergic neurodegeneration: a potential link to impaired neuroinflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NADPH oxidase mediates oxidative stress in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski
For researchers, scientists, and drug development professionals engaged in the synthesis of dihydroisoquinoline scaffolds, the choice between the Pictet-Spengler and Bischler-Napieralski reactions is a critical decision that influences reaction conditions, substrate scope, and the nature of the final product. This guide provides an objective comparison of these two powerful synthetic methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate route for a given synthetic challenge.
At a Glance: Key Distinctions
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1] | β-arylethylamide.[1][2] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA, BF₃·OEt₂).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, PPA, Tf₂O).[1][3][4] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[1][2] | 3,4-Dihydroisoquinoline (an imine).[1][2] |
| Subsequent Steps | Often the final desired product. | Typically requires a subsequent reduction step (e.g., with NaBH₄) to yield the corresponding tetrahydroisoquinoline.[5] |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsher conditions (strong acids, high temperatures) for less reactive substrates.[1][6] | Generally requires harsher, often refluxing, acidic conditions.[1][7] |
Reaction Mechanisms and Logical Flow
The fundamental difference between the two synthetic pathways lies in the nature of the key electrophilic intermediate that undergoes intramolecular cyclization. The Pictet-Spengler reaction proceeds through the formation of an iminium ion, whereas the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related species.[1]
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction is initiated by the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[8] Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the tetrahydroisoquinoline product.[9]
Caption: Logical workflow of the Pictet-Spengler reaction.
Bischler-Napieralski Reaction Pathway
In the Bischler-Napieralski reaction, the starting β-arylethylamide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This activation leads to the formation of a highly electrophilic intermediate, which can be a nitrilium ion or a related species like a dichlorophosphoryl imine-ester.[7][10] This intermediate then undergoes intramolecular electrophilic aromatic substitution, followed by the elimination of the activating group to yield the 3,4-dihydroisoquinoline.
Caption: Logical workflow of the Bischler-Napieralski reaction.
Quantitative Data Comparison
The choice of reaction is often dictated by the desired substitution pattern and the electronic nature of the aromatic ring. The following tables summarize representative yields for the synthesis of dihydroisoquinoline derivatives via both methods.
Table 1: Pictet-Spengler Reaction of β-Arylethylamines with Aldehydes
| β-Arylethylamine | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenethylamine | Formaldehyde | HCl | 100 | - | 40[11] |
| Dopamine hydrochloride | Cyclobutanone | KPi buffer | RT | - | 97[12] |
| Dopamine hydrochloride | Cyclopentanone | KPi buffer | RT | - | 95[12] |
| Dopamine hydrochloride | 3-Methylcyclohexanone | KPi buffer | RT | - | 70[12] |
| Dopamine hydrochloride | 4-Methylcyclohexanone | KPi buffer | RT | - | 80[12] |
| Tryptamine | Various aryl aldehydes | Au(I)/AgNTf₂ | RT | 16 | up to 95[13] |
Table 2: Bischler-Napieralski Reaction of β-Arylethylamides
| β-Arylethylamide | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Reflux | - | >75[7] |
| N-Benzoyl-3,4-dimethoxyphenethylamine | POCl₃ | Reflux | - | 66[7] |
| N-Formylphenethylamine | POCl₃/Toluene | Reflux | - | - |
| N-Acetylphenethylamine | P₂O₅/POCl₃ | Reflux | - | - |
| Various β-arylethylamides | Tf₂O/2-chloropyridine | 0 to RT | 0.5-1 | - |
Experimental Protocols
Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of β-phenylethylamine (1 equivalent) in water, add concentrated hydrochloric acid until the solution is acidic.
-
Cool the solution in an ice bath and add acetaldehyde (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Basify the reaction mixture with a sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Materials:
-
N-Acetylhomoveratrylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-acetylhomoveratrylamine (1 equivalent) in anhydrous toluene.
-
Add phosphorus oxychloride (2-3 equivalents) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.[7]
Conclusion
Both the Pictet-Spengler and Bischler-Napieralski reactions are indispensable tools for the synthesis of dihydroisoquinoline and tetrahydroisoquinoline cores. The Pictet-Spengler reaction is generally milder and directly yields the saturated tetrahydroisoquinoline, making it particularly useful when this is the desired product. Its substrate scope can be broad, especially with activated aromatic systems. The Bischler-Napieralski reaction, while often requiring harsher conditions, provides access to 3,4-dihydroisoquinolines, which are valuable intermediates for further functionalization. The choice between these two powerful methods will ultimately depend on the specific synthetic target, the available starting materials, and the desired final product.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. scispace.com [scispace.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Monoamine Oxidase Inhibitory Activity of 1-Methyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory activity of 1-Methyl-3,4-dihydroisoquinoline. Due to the limited availability of direct quantitative data for this specific compound, its activity is compared with its close structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), and other well-established MAO inhibitors. The information presented is supported by experimental data from publicly available scientific literature.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
This compound and its derivatives are of interest due to their structural similarity to endogenous and synthetic compounds with neurological activity. This guide aims to provide a clear comparison of its potential MAO inhibitory effects against known inhibitors.
Comparative Analysis of MAO Inhibitory Activity
The following table summarizes the MAO inhibitory activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (as a proxy for this compound) and other reference MAO inhibitors. The data is presented in terms of IC50 and Ki values, which are measures of inhibitor potency.
| Compound | Target | IC50 (µM) | Ki (µM) | Type of Inhibition |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | MAO-A & MAO-B | Data not available | Data not available | Reversible |
| Clorgyline | MAO-A | 0.0012[2] | 0.054[2] | Irreversible, Selective |
| MAO-B | 1.9[2] | 58[2] | ||
| Selegiline (L-deprenyl) | MAO-B | 0.01125 (11.25 nM)[3] | Data not available | Irreversible, Selective |
| MAO-A | >10 | Data not available | ||
| Moclobemide | MAO-A | 10[4] | Data not available | Reversible, Selective |
| MAO-B | >1000 | Data not available | ||
| N-methyl-6-methoxyisoquinolinium ion | MAO-A | 0.81 | Data not available | Reversible, Competitive |
Experimental Protocols
A common method for determining the MAO inhibitory activity of a compound is the in vitro fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
In Vitro Fluorometric MAO Inhibition Assay
1. Principle:
This assay relies on the detection of H₂O₂ produced by the MAO-catalyzed oxidation of a non-fluorescent substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. The presence of an inhibitor will reduce the rate of fluorescence generation.
2. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) and reference inhibitors (Clorgyline, Selegiline, Moclobemide)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
3. Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Create a series of dilutions of each compound in the assay buffer.
-
Reagent Preparation: Prepare a working solution of the MAO enzyme (either MAO-A or MAO-B) in the assay buffer. Prepare a detection reagent mixture containing the substrate, fluorogenic probe, and HRP in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or reference inhibitor to the wells of the 96-well plate. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add the MAO enzyme working solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the detection reagent mixture to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time (kinetic reading) or at a single endpoint after a specific incubation period (e.g., 30 minutes) at 37°C, protected from light.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Monoamine Oxidase Signaling Pathway
Caption: Monoamine oxidase (MAO) signaling pathway and the effect of an inhibitor.
Experimental Workflow for MAO Inhibition Assay
Caption: Experimental workflow for a fluorometric monoamine oxidase inhibition assay.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
A Comparative Guide to the Biological Activities of (R)-1MeTIQ and (S)-1MeTIQ Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound found in the mammalian brain. The distinct pharmacological profiles of these stereoisomers are critical for understanding their potential therapeutic applications, particularly in the context of neurodegenerative diseases and psychiatric disorders. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
(R)-1MeTIQ and (S)-1MeTIQ, the two enantiomers of 1MeTIQ, exhibit markedly different effects on dopamine metabolism, while both demonstrate neuroprotective properties. The primary distinction lies in their interaction with monoamine oxidase (MAO), the key enzyme in dopamine degradation. (S)-1MeTIQ acts as an inhibitor of MAO-dependent dopamine oxidation, whereas (R)-1MeTIQ does not show this inhibitory activity and may even enhance dopamine metabolism.[1][2] Despite these opposing effects on dopamine catabolism, both enantiomers have been shown to increase extraneuronal dopamine levels and protect dopaminergic neurons from toxins.[1] The (S)-enantiomer has been suggested to have a higher affinity for the dopamine D2 receptor.[3]
Comparative Biological Activity Data
The following tables summarize the differential effects of (R)-1MeTIQ and (S)-1MeTIQ on various biological parameters.
| Parameter | (R)-1MeTIQ | (S)-1MeTIQ | Key Findings |
| Dopamine Metabolism | Increases the rate of dopamine metabolism (by ~50%) and levels of the final metabolite, HVA (by ~70%).[1] | Attenuates the rate of dopamine metabolism (by ~60%) and depresses levels of DOPAC (by ~60%) and HVA (by ~40%).[1] | (S)-1MeTIQ inhibits MAO-dependent dopamine oxidation, while (R)-1MeTIQ does not.[1][2] This leads to opposing effects on the levels of dopamine metabolites. |
| Dopamine Release | Increases extraneuronal dopamine and its metabolite 3-MT.[1] The effect on antagonizing rotenone-induced suppression of dopamine release is more strongly expressed than the (S)-enantiomer.[1] | Increases extraneuronal dopamine and its metabolite 3-MT.[1] | Both enantiomers lead to an increase in synaptic dopamine, likely through different mechanisms. The (S)-enantiomer's effect may be linked to its higher potency in displacing [11C]raclopride from D2 receptors.[3] |
| Neuroprotection | Protects against TIQ-induced loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta.[3] Offers neuroprotection against rotenone-induced disturbances.[1] | Prevents the onset of TIQ-induced bradykinesia to a lesser extent than the (R)-enantiomer and does not prevent the loss of tyrosine hydroxylase-positive neurons.[3] Offers neuroprotection against rotenone-induced disturbances.[1] | Both enantiomers show neuroprotective effects, but (R)-1MeTIQ appears to be more potent in preventing neuronal loss in certain models of Parkinson's disease. |
| Behavioral Effects | Produces a modest behavioral activation in both naïve and rotenone-treated rats.[1] Induces a biphasic effect on locomotor activity (slight decrease followed by an increase).[2] | Produces a modest behavioral activation in both naïve and rotenone-treated rats.[1] Induces a biphasic effect on locomotor activity (slight decrease followed by an increase).[2] | Both enantiomers have similar effects on locomotor activity. |
Signaling Pathways and Mechanisms of Action
The differential effects of (R)-1MeTIQ and (S)-1MeTIQ can be attributed to their distinct interactions with the dopamine metabolic pathway.
Caption: Differential effects of (R)- and (S)-1MeTIQ on dopamine metabolism.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activities of (R)-1MeTIQ and (S)-1MeTIQ.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki values) of (R)-1MeTIQ and (S)-1MeTIQ on MAO-A and MAO-B enzymes.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from rat brain tissue.
-
Substrate: Kynuramine for a fluorometric assay or a radiolabeled substrate like [14C]-serotonin for MAO-A and [14C]-phenylethylamine for MAO-B for a radiometric assay.
-
Procedure:
-
The reaction mixture containing the enzyme, a phosphate buffer (pH 7.4), and varying concentrations of the test compounds ((R)-1MeTIQ or (S)-1MeTIQ) is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
The reaction is terminated by adding a stop solution (e.g., strong acid or base).
-
The product formation is quantified using a fluorometer or a liquid scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro MAO inhibition assay.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)-1MeTIQ and (S)-1MeTIQ for dopamine receptor subtypes (e.g., D1, D2, D3).
Methodology:
-
Receptor Source: Cell membranes from cell lines stably expressing the desired human dopamine receptor subtype (e.g., HEK293 or CHO cells) or from brain tissue rich in the receptor (e.g., rat striatum for D2 receptors).
-
Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype, for example, [3H]-SCH23390 for D1-like receptors or [3H]-spiperone or [3H]-raclopride for D2-like receptors.
-
Procedure:
-
The reaction is carried out in a 96-well plate.
-
The reaction mixture contains the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the competing test compound ((R)-1MeTIQ or (S)-1MeTIQ).
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., haloperidol).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effects of (R)-1MeTIQ and (S)-1MeTIQ on extracellular levels of dopamine and its metabolites in the brain of freely moving animals.
Methodology:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the target brain region (e.g., striatum).
-
-
Microdialysis:
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline, the animals are administered (R)-1MeTIQ, (S)-1MeTIQ, or vehicle (e.g., intraperitoneally).
-
Dialysate collection continues for several hours post-administration.
-
-
Sample Analysis: The concentrations of dopamine, DOPAC, HVA, and 3-MT in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The results are typically expressed as a percentage of the baseline concentration for each neurotransmitter and metabolite.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
The enantiomers of 1MeTIQ display distinct and stereospecific biological activities, particularly concerning their effects on dopamine metabolism. (S)-1MeTIQ is an inhibitor of MAO, leading to a decrease in dopamine catabolism, while (R)-1MeTIQ lacks this activity. Both enantiomers, however, demonstrate neuroprotective effects and can increase synaptic dopamine levels, suggesting complex and multifaceted mechanisms of action. These findings highlight the importance of considering the stereochemistry of endogenous and exogenous compounds in drug discovery and development for neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of each enantiomer.
References
- 1. Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant Activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) and Nomifensine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antidepressant properties of the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) and the synthetic drug nomifensine. While direct comparative studies are lacking, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action, efficacy in animal models, and neurochemical effects.
Executive Summary
1-MeTHIQ and nomifensine, both tetrahydroisoquinoline derivatives, exhibit antidepressant-like effects through modulation of monoaminergic systems. However, their primary mechanisms of action differ significantly. 1-MeTHIQ primarily acts as a monoamine oxidase (MAO) inhibitor, increasing the levels of noradrenaline, serotonin, and dopamine.[1][2][3] In contrast, nomifensine functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) with weaker effects on serotonin reuptake.[4][5][6] Nomifensine was once a clinically used antidepressant but was withdrawn due to safety concerns, including the risk of hemolytic anemia.[6][7] 1-MeTHIQ remains an investigational compound with potential therapeutic applications.
Comparative Efficacy in Preclinical Models
Both 1-MeTHIQ and nomifensine have demonstrated antidepressant-like activity in rodent models of depression, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST).
| Compound | Animal Model | Doses Tested | Key Finding | Reference |
| 1-MeTHIQ | Mouse (C57BL/6J) | 10, 25, 50 mg/kg | Significant decrease in immobility time in FST and TST | [8] |
| Rat | 10 mg/kg i.p. | Significant decrease in immobility time in FST | [2] | |
| Nomifensine | Mouse | Not specified in abstracts | Antagonism of reserpine-induced hypothermia | [9] |
| Rat | Not specified in abstracts | Stereotyped behavior | [9] |
Mechanisms of Action and Neurochemical Effects
The antidepressant effects of 1-MeTHIQ and nomifensine are rooted in their distinct interactions with the monoaminergic system.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ)
1-MeTHIQ's primary mechanism is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.[1][2] This inhibition leads to an accumulation of noradrenaline, serotonin, and dopamine in the synapse, thereby enhancing monoaminergic neurotransmission.
Key Neurochemical Effects of 1-MeTHIQ:
-
Noradrenergic System: Activates the noradrenergic system.[1][2]
-
Serotonergic System: Produces a significant elevation of serotonin concentration with a simultaneous reduction of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[3]
-
Dopaminergic System: Inhibits the MAO-dependent oxidation of dopamine.[1][2] It decreases the level of 3,4-dihydroxyphenylacetic acid (DOPAC) while significantly increasing the concentration of 3-methoxytyramine (3-MT).[3]
Nomifensine
Nomifensine is a potent inhibitor of norepinephrine and dopamine reuptake, with a less pronounced effect on serotonin reuptake.[4][5] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), nomifensine increases the synaptic availability of these neurotransmitters.
Key Neurochemical Effects of Nomifensine:
-
Noradrenergic System: Potent inhibitor of noradrenaline uptake.[5][10]
-
Dopaminergic System: Strong inhibitor of dopamine re-uptake and acts as a potent dopamine agonist.[4][5]
-
Serotonergic System: Relatively weak inhibitor of serotonin uptake.[4][5][10]
Experimental Protocols
Forced Swim Test (FST) and Tail Suspension Test (TST) for 1-MeTHIQ
-
Animals: Male C57BL/6J mice.[8]
-
Drug Administration: 1-MeTHIQ was administered at doses of 10, 25, or 50 mg/kg. Imipramine (15 or 30 mg/kg) was used as a reference drug.[8]
-
Procedure: The antidepressant-like activity was evaluated by measuring the duration of immobility in both the FST and TST.[8]
-
Neurochemical Analysis: Following behavioral testing, brain structures were collected for the determination of noradrenaline, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways of 1-MeTHIQ and nomifensine.
References
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of the endogenous amine, 1-methyl-1,2,3,4-tetrahydroisoquinoline in the behavioral despair test in the rat, and its neurochemical correlates: a comparison with the classical antidepressant, imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nomifensine: A review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A profile of nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment with nomifensine or nomifensine analogue 4-phenyl-1,2,3,4-tetrahydroisoquinoline augments methamphetamine-induced stereotypical behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nomifensine - Wikipedia [en.wikipedia.org]
- 8. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Differences in the mechanisms of the stimulant and antidepressive effects of nomifensine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A profile of nomifensine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structural Integrity of 1-Methyl-3,4-dihydroisoquinoline: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthetic compounds is a cornerstone of chemical research and pharmaceutical development. For heterocyclic scaffolds such as 1-methyl-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various biologically active molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides a detailed comparison of ¹H and ¹³C NMR spectral data for the validation of this compound, supported by experimental protocols and a comparative look at alternative analytical methods.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. This data is critical for researchers to confirm the identity and purity of their synthesized compound by comparing it with experimental results.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.48 | dd | 7.2, 1.2 | Aromatic H |
| 7.35 | dt | 1.2, 7.2 | Aromatic H |
| 7.29 | dt | 1.6, 7.6 | Aromatic H |
| 7.18 | dd | 7.2, 1.6 | Aromatic H |
| 3.67 | t | 7.6 | CH₂-N |
| 2.71 | t | 7.6 | Ar-CH₂ |
| 2.39 | s | - | CH₃ |
Note: The data presented is based on published literature. Minor variations in chemical shifts can occur due to differences in solvent and concentration.
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 164.3 | C=N |
| 137.4 | Quaternary Ar-C |
| 130.6 | Ar-CH |
| 129.6 | Ar-CH |
| 127.4 | Quaternary Ar-C |
| 126.9 | Ar-CH |
| 125.3 | Ar-CH |
| 46.9 | CH₂-N |
| 26.0 | Ar-CH₂ |
| 23.3 | CH₃ |
Experimental Protocols for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.[1]
-
Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 101 MHz or 126 MHz.
-
A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width is used compared to ¹H NMR.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The spectrum is referenced to the internal standard (TMS).
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons for each resonance.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow from sample preparation to the final structural validation of this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound via NMR.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and isomeric differentiation. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity, struggles to differentiate isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, C-H). | Fast, simple to operate. | Provides limited structural information, spectra can be complex. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the definitive molecular structure. | Requires a suitable single crystal, which can be difficult to grow. |
References
Comparative Neurotoxicity of 1-MeTIQ and its Substituted Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of neuroactive compounds is paramount. This guide provides an objective comparison of the neurotoxicity of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and its substituted analogs, supported by experimental data and detailed methodologies.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the brain that has garnered significant interest for its potential neuroprotective properties.[1][2] However, alterations to its chemical structure can dramatically influence its biological activity, leading to either enhanced neuroprotection or significant neurotoxicity. This guide synthesizes findings from key studies to provide a clear comparison of the neurotoxic profiles of various 1-MeTIQ analogs.
Quantitative Comparison of Neurotoxicity
The neurotoxicity of 1-MeTIQ and its analogs has been primarily assessed using in vitro models, particularly the human neuroblastoma cell line SH-SY5Y. A key study by Okuda et al. (2003) systematically evaluated the impact of hydroxyl and methoxyl substitutions on the 1-MeTIQ core structure. While specific IC50 values were not provided in this seminal paper, the relative toxicity was clearly delineated.
| Compound | Substitution Pattern | Relative Neurotoxicity in SH-SY5Y Cells | Reference |
| 1-MeTIQ | Unsubstituted | Baseline | Okuda et al., 2003[3] |
| 5-hydroxy-1-MeTIQ | Hydroxyl group at position 5 | Decreased toxicity | Okuda et al., 2003[3] |
| 7-hydroxy-1-MeTIQ | Hydroxyl group at position 7 | Decreased toxicity | Okuda et al., 2003[3] |
| 6,7-dihydroxy-1-MeTIQ | Hydroxyl groups at positions 6 and 7 | Decreased toxicity | Okuda et al., 2003[3] |
| 5-methoxy-1-MeTIQ | Methoxyl group at position 5 | Increased toxicity | Okuda et al., 2003[3] |
| 7-methoxy-1-MeTIQ | Methoxyl group at position 7 | Increased toxicity | Okuda et al., 2003[3] |
| 6,7-dimethoxy-1-MeTIQ | Methoxyl groups at positions 6 and 7 | Increased toxicity | Okuda et al., 2003[3] |
Note: This table is based on qualitative comparisons of cell viability as reported in the cited literature. Further studies are needed to establish precise IC50 values for a broader range of analogs.
The general trend observed is that hydroxylation of the 1-MeTIQ molecule tends to decrease its neurotoxicity, whereas methoxylation increases it.[3] This structure-activity relationship is crucial for guiding the design of future therapeutic agents based on the tetrahydroisoquinoline scaffold.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the neurotoxicity of 1-MeTIQ and its analogs.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing various concentrations of 1-MeTIQ or its analogs. Control wells receive vehicle only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values can be calculated from the dose-response curves.
Measurement of Reactive Oxygen Species (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular reactive oxygen species (ROS) levels.
-
Cell Preparation: SH-SY5Y cells are seeded in a 96-well plate and treated with 1-MeTIQ analogs as described for the MTT assay.
-
DCFDA Loading: After the treatment period, the culture medium is removed, and the cells are washed with a warm buffer (e.g., PBS). A working solution of DCFDA (typically 10-25 µM) in a suitable buffer is then added to each well.
-
Incubation: The cells are incubated with the DCFDA solution for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Data are typically normalized to the control group.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
-
Cell Treatment: SH-SY5Y cells are treated with the test compounds as previously described.
-
JC-1 Staining: Following treatment, the culture medium is removed, and the cells are incubated with a JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: The cells are then washed with a buffer to remove excess dye.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (emission ~525 nm).
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment with the compounds, cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: The cell lysate is then incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).
-
Signal Detection: Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified using a spectrophotometer or a fluorometer, respectively.
-
Data Analysis: The level of caspase-3 activity is proportional to the signal detected and is indicative of the extent of apoptosis.
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxicity of certain 1-MeTIQ analogs is believed to be mediated through the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.
Methoxy-substituted 1-MeTIQ analogs are hypothesized to induce neurotoxicity by inhibiting mitochondrial complex I of the electron transport chain.[4] This inhibition leads to a cascade of detrimental events, including increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[5][6] The subsequent cellular stress activates downstream apoptotic pathways, characterized by the activation of executioner caspases like caspase-3, ultimately leading to programmed cell death.
Experimental Workflow for Neurotoxicity Screening
The following diagram illustrates a typical workflow for screening the neurotoxicity of novel 1-MeTIQ analogs.
This structured approach allows for the systematic evaluation of a library of compounds, from initial synthesis to the identification of promising lead candidates with desirable neuroprotective or minimal neurotoxic profiles. By combining cell-based assays that probe different aspects of cellular health, researchers can build a comprehensive understanding of the structure-activity relationships governing the neurotoxicity of 1-MeTIQ analogs.
References
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species: Angels and Demons in the Life of a Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Oxygen Species in the Regulation of Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to the Pictet-Spengler method for tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. While the Pictet-Spengler reaction is a cornerstone for its synthesis, a diverse toolkit of alternative methods offers unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol. This guide provides an objective comparison of the principal alternative synthetic routes to the Pictet-Spengler reaction, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of the tetrahydroisoquinoline core, beyond the Pictet-Spengler paradigm, can be broadly categorized into several key strategies. These include classical named reactions that construct the heterocyclic ring through intramolecular cyclization, as well as more modern transition-metal-catalyzed and pericyclic approaches. The choice of method is often dictated by the desired substitution pattern on the THIQ core and the nature of the available starting materials.
Caption: Major alternative synthetic pathways to tetrahydroisoquinolines.
Bischler-Napieralski Reaction Followed by Reduction
The Bischler-Napieralski reaction is a classical and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are then readily reduced to the corresponding tetrahydroisoquinolines.[1][2] The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.[3]
Caption: Workflow of the Bischler-Napieralski/Reduction sequence.
Quantitative Data
| Entry | Substrate | Conditions | Product | Yield (%) | ee (%) | Reference |
| 1 | N-(3,4-Dimethoxyphenethyl)acetamide | 1. POCl₃, MeCN, reflux; 2. NaBH₄, MeOH | 6,7-Dimethoxy-1-methyl-THIQ | ~85 | N/A | [1] |
| 2 | Chiral N-acyl-1-phenylethylamine | 1. POCl₃, P₂O₅, Toluene, reflux; 2. Ru-catalyst, H₂ | Chiral 1-substituted THIQ | 99 | 95 | [4] |
| 3 | N-(3-Methoxyphenethyl)propionamide | 1. POCl₃, Toluene, reflux; 2. NaBH₄, MeOH | 1-Ethyl-6-methoxy-THIQ | ~80 | N/A | [1] |
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Step 1: Bischler-Napieralski Cyclization
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.2 M), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.
-
After the addition, the reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The solvent is removed under reduced pressure. The residue is carefully quenched with ice water and basified with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude 3,4-dihydroisoquinoline intermediate.
Step 2: Reduction to Tetrahydroisoquinoline
-
The crude 3,4-dihydroisoquinoline from the previous step is dissolved in methanol (0.2 M).
-
Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C.[5]
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the desired tetrahydroisoquinoline.[1]
Pomeranz-Fritsch-Bobbitt Reaction
The Pomeranz-Fritsch reaction and its Bobbitt modification provide a direct route to tetrahydroisoquinolines.[6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, with the Bobbitt modification employing a reduction step prior to cyclization to directly afford the THIQ.[7][8]
Caption: Key steps in the Pomeranz-Fritsch-Bobbitt synthesis.
Quantitative Data
| Entry | Substrate (Benzaldehyde) | Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 1. H₂/Raney Ni; 2. 6 M HCl | 1,2,3,4-Tetrahydroisoquinoline | ~70-80 | [8] |
| 2 | 3-Methoxybenzaldehyde | 1. NaBH(OAc)₃; 2. 6 M HCl | 7-Methoxy-THIQ | 79 | [8] |
| 3 | 3,4-Dimethoxybenzaldehyde | 1. H₂/Raney Ni; 2. conc. HCl, reflux | 6,7-Dimethoxy-THIQ | ~85 | [7] |
Experimental Protocol: General Procedure for the Pomeranz-Fritsch-Bobbitt Reaction
-
Formation and Reduction of the Iminoacetal: A solution of the benzaldehyde derivative (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent (e.g., ethanol or benzene) is stirred at room temperature. For the reduction, a catalyst such as Raney Nickel is added, and the mixture is subjected to hydrogenation (e.g., 50 psi H₂) until the imine is consumed (monitored by TLC or GC-MS).[8]
-
Cyclization: After filtration to remove the hydrogenation catalyst, the solvent is evaporated. The resulting crude aminoacetal is dissolved in an acidic medium, typically 6 M aqueous HCl or a solution of concentrated HCl in a suitable solvent.[8]
-
The mixture is stirred at room temperature or heated to reflux for several hours, with the progress of the cyclization monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and neutralized by the slow addition of a base (e.g., aqueous NaOH or NaHCO₃ solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired tetrahydroisoquinoline.
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions offer a powerful and versatile strategy for the synthesis of tetrahydroisoquinolines by forming a C-C bond between an aromatic ring and an electrophilic carbon atom. Various electrophiles can be generated in situ, leading to a range of substituted THIQs.
Quantitative Data
| Entry | Reaction Type | Catalyst/Reagent | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Allenylation/Cyclization of Propargylic Alcohols | FeCl₃·6H₂O | Benzylamino-substituted propargylic alcohol | up to 94 | N/A | [7] |
| 2 | Asymmetric Allylic Alkylation of Phenols | [Ir(COD)Cl]₂ / Ligand | Allyl carbonate tethered phenol | 68 | 91 | [9] |
| 3 | Cyclization of Aziridinium Ions | Lewis Acid (e.g., BF₃·OEt₂) | N-Aryl-2,3-disubstituted aziridine | up to 95 | >99 | [7] |
Experimental Protocol: FeCl₃-Catalyzed Synthesis of Tetrahydroisoquinolines
-
To a solution of the benzylamino-substituted propargylic alcohol (1.0 eq) in a suitable solvent such as nitromethane (CH₃NO₂) is added ferric chloride hexahydrate (FeCl₃·6H₂O, 10-30 mol%).
-
The reaction mixture is stirred at room temperature or heated to 60 °C, and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[7]
Intramolecular Reductive Amination
Intramolecular reductive amination provides a direct and often highly stereoselective route to tetrahydroisoquinolines from acyclic amino ketone or amino aldehyde precursors. This method is particularly powerful for the synthesis of chiral THIQs when combined with asymmetric catalysis.[10][11]
Quantitative Data
| Entry | Catalyst/Reducing Agent | Substrate | Yield (%) | ee (%) | Reference |
| 1 | Ir-complex / H₂ | N-Boc protected amino ketone | 78-96 | 80-99 | [11][12] |
| 2 | Ru-complex / HCOOH/Et₃N | N-Boc protected amino ketone | ~90 | ~95 | [13] |
| 3 | Chiral Phosphoric Acid / Hantzsch Ester | Keto enone, p-anisidine | up to 95 | up to 99 | [14] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination
-
In a glovebox, a mixture of the N-Boc protected amino ketone (1.0 eq), an iridium catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%), and a chiral ligand (e.g., a Josiphos-type ligand, 1.1 mol%) is prepared in a suitable solvent (e.g., toluene).
-
Additives such as titanium(IV) isopropoxide and molecular iodine may be included to facilitate the reaction.[10]
-
The reaction vessel is purged with hydrogen gas and then pressurized with H₂ (e.g., 50 bar).
-
The reaction is stirred at a specified temperature (e.g., 60 °C) for a set period (e.g., 12-24 hours).
-
After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched tetrahydroisoquinoline.[11][12]
Aza-Diels-Alder (Povarov) Reaction
The aza-Diels-Alder reaction, particularly the Povarov reaction, is a powerful tool for the synthesis of tetrahydroquinolines, often in a multicomponent fashion from anilines, aldehydes, and alkenes.[15][16] This reaction typically proceeds via an inverse electron-demand [4+2] cycloaddition.[17]
Quantitative Data
| Entry | Catalyst | Components | Yield (%) | Diastereoselectivity | Reference |
| 1 | Lewis Acid (e.g., AlCl₃) | Aniline, Benzaldehyde, Ethyl vinyl ether | 50-70 | cis/trans mixtures | [18] |
| 2 | FeCl₃ | Aniline, Styrene | up to 90 | cis selective | [13] |
| 3 | Phosphoric Acid | Aniline, Glyoxal derivative, α,β-unsaturated hydrazone | up to 95 | high | [12] |
Experimental Protocol: Three-Component Povarov Reaction
-
To a mixture of the aniline (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added a Lewis acid catalyst (e.g., AlCl₃, 10 mol%).
-
The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for the in situ formation of the imine.
-
The alkene (dienophile, 1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated, and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃.
-
The layers are separated, and the aqueous phase is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired tetrahydroquinoline.[18]
Conclusion
The synthesis of tetrahydroisoquinolines is a well-developed field with a rich diversity of synthetic methodologies. While the Pictet-Spengler reaction remains a highly valuable and frequently employed method, the alternative routes presented in this guide offer a range of complementary strategies. The Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt reactions represent robust, classical alternatives, particularly for accessing specific substitution patterns. Modern methods, including intramolecular Friedel-Crafts reactions, catalytic asymmetric reductive aminations, and aza-Diels-Alder reactions, provide access to a broader range of complex and enantiomerically pure tetrahydroisoquinolines, which are of significant interest in medicinal chemistry and drug development. The choice of the optimal synthetic route will depend on a careful consideration of the target molecule's structure, the availability of starting materials, and the desired level of stereochemical control.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
- 18. sci-rad.com [sci-rad.com]
A Comparative Guide to the Spasmolytic Activity of 1,3-Disubstituted vs. 1-Monosubstituted Dihydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spasmolytic activity of 1,3-disubstituted and 1-monosubstituted dihydroisoquinolines. Dihydroisoquinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Their derivatives have shown promise as spasmolytic agents, which are crucial for treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and other gastrointestinal disorders. This document summarizes key experimental data, details the methodologies used for their evaluation, and illustrates the underlying signaling pathways.
Comparative Spasmolytic Activity: A Quantitative Overview
The spasmolytic potential of dihydroisoquinoline derivatives is primarily evaluated by their ability to relax smooth muscle preparations. The following tables summarize the available quantitative data for both 1,3-disubstituted and 1-monosubstituted analogues. It is important to note that a direct comparison is challenging due to the limited number of studies that evaluate both classes of compounds under identical experimental conditions. The data for 1-monosubstituted analogues are largely represented by the well-known spasmolytic agent papaverine and its derivatives, which are structurally related isoquinolines rather than dihydroisoquinolines.
Table 1: Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines on Rat Gastric Spontaneous Contractions
| Compound | Substitution Pattern | EC₅₀ (µM) on Amplitude | EC₅₀ (µM) on Frequency | Reference |
| 5a | 1-methyl, 3-isopropyl | 49.3 ± 4.5 | 58.7 ± 5.2 | [1][2][3] |
| 5b | 1-phenyl, 3-isopropyl | 35.8 ± 3.1 | 44.9 ± 4.8 | [1][2][3] |
| 5c | 1-(2-chlorophenyl), 3-isopropyl | 28.4 ± 2.9 | 39.8 ± 4.1 | [1][2][3] |
| 5d | 1-benzyl, 3-isopropyl | 42.1 ± 3.8 | 51.2 ± 5.5 | [1][2][3] |
| Mebeverine | (Reference Drug) | 25.5 ± 2.3 | 35.1 ± 3.9 | [1][2][3] |
EC₅₀ values represent the concentration of the compound that produces 50% of the maximal inhibitory effect on the amplitude and frequency of spontaneous contractions of rat gastric smooth muscle strips.
Table 2: Spasmolytic Activity of 1-Monosubstituted Isoquinoline Analogues (Papaverine Derivatives)
| Compound | Tissue | Spasmogen | IC₅₀ (µM) | Reference |
| Papaverine | Rat Vas Deferens | Potassium | 14.3 | [4] |
| Coclaurine | Rat Vas Deferens | Potassium | 68.9 | [4] |
| Norarmepavine | Rat Vas Deferens | Potassium | 101 | [4] |
| Reticuline | Rat Vas Deferens | Potassium | 474 | [4] |
IC₅₀ values represent the concentration of the compound that causes 50% inhibition of the contraction induced by the spasmogen.
Analysis of Structure-Activity Relationship (SAR):
From the available data, it can be inferred that substitutions at both the 1 and 3 positions of the dihydroisoquinoline ring significantly influence spasmolytic activity. For the 1,3-disubstituted compounds, the nature of the substituent at the 1-position appears to be a key determinant of potency, with the 1-(2-chlorophenyl) derivative (5c ) exhibiting the highest activity, comparable to the reference drug mebeverine.
While a direct comparison is not available for 1-monosubstituted dihydroisoquinolines, the data on papaverine and its analogues suggest that the substitution pattern on the isoquinoline core is crucial for its spasmolytic effect. Papaverine, a 1-benzylisoquinoline, is a potent spasmolytic.[4] The introduction of hydroxyl groups, as seen in coclaurine, norarmepavine, and reticuline, appears to decrease the spasmolytic potency compared to papaverine in the rat vas deferens model.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key experiments are provided below.
Ex Vivo Spasmolytic Activity on Rat Gastric Smooth Muscle
This protocol is based on the methodology described for the evaluation of 1,3-disubstituted 3,4-dihydroisoquinolines.[1][2][3]
1. Tissue Preparation:
-
Male Wistar rats (200-250 g) are euthanized by cervical dislocation.
-
The stomach is immediately excised and placed in a Krebs-Ringer bicarbonate buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.5), gassed with 95% O₂ and 5% CO₂ at 37°C.
-
The stomach is opened along the lesser curvature, and the mucosal layer is removed.
-
Longitudinal smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared from the antrum region.
2. Isometric Tension Recording:
-
The muscle strips are mounted vertically in a 10 mL organ bath containing the Krebs-Ringer solution at 37°C and continuously gassed.
-
One end of the strip is fixed to a tissue holder, and the other is connected to an isometric force transducer.
-
The strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the buffer being changed every 15 minutes.
-
Spontaneous rhythmic contractions are allowed to stabilize before the addition of any test compounds.
3. Experimental Procedure:
-
After stabilization, the test compounds (1,3-disubstituted dihydroisoquinolines or reference drugs) are added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
The amplitude and frequency of the spontaneous contractions are recorded for at least 10 minutes after each concentration of the compound.
-
The inhibitory effect of each compound is expressed as a percentage of the pre-drug control values.
-
EC₅₀ values are calculated from the concentration-response curves using appropriate software.
Signaling Pathways in Spasmolytic Action
The spasmolytic effect of dihydroisoquinoline derivatives is primarily attributed to their musculotropic action, which involves direct effects on the smooth muscle cells, leading to relaxation. The main mechanisms implicated are the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels.[5]
Experimental Workflow for Spasmolytic Activity Assessment
Caption: Experimental workflow for evaluating the spasmolytic activity of dihydroisoquinoline derivatives.
Proposed Signaling Pathway for Dihydroisoquinoline-Induced Smooth Muscle Relaxation
Caption: Proposed signaling pathway for the spasmolytic action of dihydroisoquinoline derivatives.
Conclusion
The available evidence suggests that both 1,3-disubstituted and 1-monosubstituted dihydroisoquinoline derivatives possess significant spasmolytic properties. The 1,3-disubstituted compounds have demonstrated potent activity in relaxing spontaneous contractions of gastric smooth muscle, with efficacy influenced by the nature of the substituents at the 1-position. While direct comparative data is limited, the well-established spasmolytic effects of papaverine, a 1-monosubstituted isoquinoline, highlight the potential of this substitution pattern.
The primary mechanism of action for these compounds appears to be musculotropic, involving the blockade of L-type calcium channels and the inhibition of phosphodiesterases. This dual action leads to a decrease in intracellular calcium levels and an increase in cyclic nucleotides, ultimately resulting in smooth muscle relaxation.
Further research involving the direct comparison of 1-monosubstituted and 1,3-disubstituted dihydroisoquinolines under standardized experimental conditions is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for the development of novel and effective spasmolytic drugs.
References
- 1. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6818651B2 - (Dihydro) isoquinoline derivatives as phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 3. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Methyl-3,4-dihydroisoquinoline
For inquiries regarding the disposal of 1-Methyl-3,4-dihydroisoquinoline, it is imperative to adhere to established safety protocols and regulatory requirements. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
As a first step, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, data for closely related compounds and the compound's general hazard profile indicate that it should be handled as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
Hazard Identification and Safety Precautions
This compound is classified with several hazards, requiring the use of appropriate personal protective equipment (PPE) at all times.[1] This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
Spill and Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it into a suitable, sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.
Disposal Workflow
The proper disposal of this compound is a process that must be managed with careful consideration of its hazardous properties and regulatory requirements. The following diagram outlines the decision-making process for its disposal.
Step-by-Step Disposal Procedure
-
Waste Characterization : Based on its GHS classifications, this compound should be treated as hazardous waste.[1] Chemical waste generators are responsible for correctly classifying their waste according to regulations such as the US EPA's 40 CFR 261.3.[2]
-
Containerization : Place the waste material into a designated, properly sealed, and chemically compatible container to prevent leaks or spills.[2]
-
Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents, including the full chemical name (this compound) and any other components of the waste stream.
-
Storage : Store the container in a designated, secure hazardous waste storage area that is away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[2][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Documentation : Maintain all records and documentation related to the disposal of the hazardous waste as required by your institution and local regulations.
It is important to note that chemical inactivation or neutralization methods are not recommended without specific, validated protocols for this compound, as incomplete reactions could produce other hazardous byproducts. The most reliable and compliant method of disposal is through a professional hazardous waste management service.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
